molecular formula C12H22O11 B132662 4-O-beta-D-Mannopyranosyl-D-mannose CAS No. 14417-51-7

4-O-beta-D-Mannopyranosyl-D-mannose

Cat. No.: B132662
CAS No.: 14417-51-7
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-PZPXDAEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-mannobiose is the beta-isomer of mannobiose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14417-51-7

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-PZPXDAEZSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

melting_point

203 - 204 °C

physical_description

Solid

Synonyms

Mannobiose;  4-O-β-D-Mannopyranosyl-D-mannopyrannose;  β-1,4-Mannobiose;  _x000B_β-D-Man-[1-4]D-man;  Man-β-1,4-Man; 

Origin of Product

United States

Foundational & Exploratory

The Dual Facets of 4-O-beta-D-Mannopyranosyl-D-mannose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond a Simple Sugar – Unveiling the Complex Role of a Key Disaccharide

In the intricate world of microbial metabolism, seemingly simple molecules can play multifaceted roles that are pivotal to an organism's survival, its interaction with its environment, and its influence on host physiology. 4-O-beta-D-Mannopyranosyl-D-mannose, a disaccharide also known as β-1,4-mannobiose, is a prime example of such a molecule. Far from being a mere intermediate in the breakdown of complex plant polysaccharides, mannobiose stands at a crossroads of microbial nutrition and host-microbe communication. For researchers, scientists, and drug development professionals, a deep understanding of its biological roles is crucial for harnessing its potential in areas ranging from prebiotics and gut health to novel therapeutic strategies.

This technical guide provides an in-depth exploration of the metabolic journey of 4-O-beta-D-Mannopyranosyl-D-mannose in the microbial realm. We will dissect the enzymatic machinery responsible for its liberation and catabolism, trace its path from the extracellular environment to central metabolic pathways, and illuminate its significant, and at times surprising, physiological impacts. This document moves beyond a mere recitation of facts, offering insights into the causality behind metabolic strategies and providing a framework for future research and application.

I. The Genesis of a Metabolically Significant Disaccharide: Liberation from Complex Mannans

4-O-beta-D-Mannopyranosyl-D-mannose does not typically exist as a free entity in nature. Instead, it is a fundamental repeating unit of β-mannans, a major group of hemicelluloses found in the cell walls of plants, particularly in softwoods, and in some microbial and fungal cell walls.[1][2] The journey of mannobiose in microbial metabolism, therefore, begins with the enzymatic deconstruction of these complex polymers.

The primary enzymatic players in this initial liberation are the endo-1,4-β-mannanases (EC 3.2.1.78). These enzymes catalyze the random hydrolysis of β-1,4-mannosidic linkages within the mannan backbone, releasing a spectrum of manno-oligosaccharides (MOS) of varying lengths, including mannobiose.[2][3] These enzymes are classified into several Glycoside Hydrolase (GH) families, most notably GH5 and GH26.[2] The choice of endo-mannanase is critical in experimental and industrial settings, as their efficiency can be influenced by the presence of side chains, such as galactose in galactomannans or glucose in glucomannans.

Further breakdown of larger manno-oligosaccharides to yield mannobiose is carried out by exo-β-mannanases and β-mannosidases (EC 3.2.1.25). These enzymes cleave β-1,4-linked mannose residues from the non-reducing end of the oligosaccharide chain.[4] Notably, some bacteria, like Bacteroides fragilis, have been found to possess novel mannobiose-forming exo-mannanases, highlighting specialized adaptations for efficient mannan degradation.[5]

II. A Tale of Two Pathways: Catabolism of 4-O-beta-D-Mannopyranosyl-D-mannose in Gut Commensals

Once liberated, 4-O-beta-D-Mannopyranosyl-D-mannose becomes a valuable carbon and energy source for various microorganisms, particularly prominent members of the human gut microbiota such as Bacteroides and Bifidobacterium. The metabolic strategies employed by these bacteria showcase elegant solutions for the transport and breakdown of this disaccharide.

The Bacteroides Strategy: A Coordinated Polysaccharide Utilization Locus (PUL)

Members of the phylum Bacteroidetes are renowned for their ability to degrade a wide array of complex carbohydrates, a capability largely attributed to their Polysaccharide Utilization Loci (PULs).[6] The utilization of mannans and mannobiose is no exception and is governed by specific mannan-PULs. A proposed catabolic pathway in Bacteroides fragilis serves as an excellent model.[5]

Experimental Protocol: Assay for β-Mannanase Activity

This protocol provides a method for determining the activity of β-mannanase using a chromogenic substrate, Remazolbrilliant Blue-dyed carob galactomannan.

Materials:

  • Remazolbrilliant Blue-dyed carob D-galacto-D-mannan substrate

  • Enzyme preparation (crude or purified)

  • Buffer solution (e.g., 0.1 M sodium acetate, pH 5.0)

  • Ethanol (95%)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a substrate solution by suspending the dyed galactomannan in the buffer at a concentration of 1% (w/v).

  • In a microcentrifuge tube, mix a suitable volume of the enzyme preparation with the substrate solution. The final volume and enzyme concentration should be optimized for the specific enzyme being tested.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 95% ethanol to precipitate the undigested substrate.

  • Centrifuge the mixture to pellet the precipitate.

  • Carefully transfer the supernatant, which contains the soluble, dyed oligosaccharides, to a clean cuvette.

  • Measure the absorbance of the supernatant at a wavelength of 595 nm.

  • A standard curve can be generated using known concentrations of hydrolyzed substrate to quantify the enzyme activity.

Self-Validation:

  • Include a negative control with heat-inactivated enzyme to account for any non-enzymatic release of the dye.

  • Run the assay at different enzyme concentrations to ensure the measured activity is within the linear range of the assay.

The key steps in the Bacteroides pathway are:

  • Extracellular Breakdown: As previously described, extracellular endo- and exo-mannanases break down large mannans into smaller manno-oligosaccharides, including mannobiose.

  • Transport into the Periplasm: Mannobiose is then transported across the outer membrane into the periplasm. This is a critical step mediated by a SusC/SusD-like protein complex, a hallmark of Bacteroidetes PULs. The SusC component is a TonB-dependent transporter that forms a channel through the outer membrane, while the SusD-like protein is a carbohydrate-binding protein that captures the oligosaccharide at the cell surface.[6]

  • Intracellular Transport: From the periplasm, mannobiose is transported into the cytoplasm. While the specific transporter for mannobiose in the inner membrane is not fully elucidated in all species, ATP-binding cassette (ABC) transporters are known to be involved in oligosaccharide uptake in bifidobacteria and are likely candidates in Bacteroides as well.[7][8]

  • Cytoplasmic Catabolism: Once inside the cytoplasm, the metabolic fate of mannobiose can follow two primary routes:

    • Hydrolysis: A cytoplasmic β-mannosidase cleaves the β-1,4-glycosidic bond of mannobiose, yielding two molecules of D-mannose.

    • Phosphorolysis: A more energy-efficient pathway involves a 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) , which catalyzes the phosphorolytic cleavage of a related disaccharide, 4-O-β-D-mannosyl-D-glucose, to yield D-glucose and α-D-mannose-1-phosphate.[9][10] A similar phosphorylase specific for mannobiose would yield D-mannose and α-D-mannose-1-phosphate, saving one molecule of ATP compared to the hydrolytic pathway followed by phosphorylation of both mannose molecules.

The resulting D-mannose and D-mannose-1-phosphate then enter the central metabolic pathways, typically glycolysis, after conversion to fructose-6-phosphate.[11]

Mannobiose_Metabolism_Bacteroides cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Mannan β-Mannan MOS Manno-oligosaccharides Mannan->MOS Endo-β-mannanase Mannobiose_ext Mannobiose MOS->Mannobiose_ext Exo-β-mannanase Mannobiose_peri Mannobiose Mannobiose_ext->Mannobiose_peri SusC/D Transporter (Outer Membrane) Mannobiose_cyto Mannobiose Mannobiose_peri->Mannobiose_cyto ABC Transporter (Inner Membrane) Mannose D-Mannose Mannobiose_cyto->Mannose β-Mannosidase (Hydrolysis) Mannose1P α-D-Mannose-1-Phosphate Mannobiose_cyto->Mannose1P Mannobiose Phosphorylase (Phosphorolysis) Fructose6P Fructose-6-Phosphate Mannose->Fructose6P Hexokinase, Phosphomannose Isomerase Mannose1P->Fructose6P Phosphomannomutase, Phosphomannose Isomerase Glycolysis Glycolysis Fructose6P->Glycolysis

Caption: Proposed metabolic pathway for 4-O-beta-D-Mannopyranosyl-D-mannose in Bacteroides.

The Bifidobacterium Approach: A Focus on Intracellular Processing

Bifidobacterium species, particularly those prevalent in the infant gut, are also adept at utilizing complex carbohydrates. Their strategy often involves the import of oligosaccharides into the cytoplasm for subsequent degradation. For β-manno-oligosaccharides, Bifidobacterium animalis subsp. lactis employs an efficient ABC transporter system with two solute-binding proteins that exhibit distinct affinities for manno-oligosaccharides of different lengths.[7] This suggests a sophisticated mechanism for scavenging available mannans.

Once inside the cell, intracellular β-mannanases and β-mannosidases break down the oligosaccharides into monosaccharides.[12] The regulation of these carbohydrate utilization pathways in Bifidobacterium is tightly controlled by transcriptional regulators, often of the LacI family, which ensure that the necessary enzymes are only expressed in the presence of their specific substrates.[13][14]

III. Beyond a Carbon Source: The Immunomodulatory Role of Mannobiose

Emerging evidence indicates that 4-O-beta-D-Mannopyranosyl-D-mannose is not just a nutrient but also a signaling molecule that can interact with the host immune system. This dual functionality underscores its importance in the complex interplay between the gut microbiota and host health.

Studies have shown that β-1,4-mannobiose can act as an immunostimulatory molecule, particularly on dendritic cells and macrophages.[15][16] This stimulation is mediated, at least in part, through the Toll-like receptor 4 (TLR4)/MD-2 complex.[15][17] Upon binding, mannobiose can induce the production of various cytokines, including IL-6, IL-10, TNF-α, and IFN-β.[15][17] This ability to modulate immune responses highlights a potential mechanism by which mannan-degrading gut bacteria can influence host immunity.

Mannobiose_Immunomodulation Mannobiose β-1,4-Mannobiose TLR4 TLR4/MD-2 Complex Mannobiose->TLR4 Binding Macrophage Macrophage/ Dendritic Cell TLR4->Macrophage Activation Cytokines Cytokine Production (IL-6, IL-10, TNF-α, IFN-β) Macrophage->Cytokines Immune_Response Modulation of Innate and Adaptive Immunity Cytokines->Immune_Response

Caption: Immunomodulatory signaling cascade initiated by β-1,4-mannobiose.

This immunomodulatory activity may also contribute to the observed prebiotic effects of manno-oligosaccharides. By promoting the growth of beneficial bacteria and influencing the local immune environment, mannobiose can contribute to maintaining gut homeostasis.[16][18]

IV. Relevance in Drug Development and Biotechnology

The multifaceted biological roles of 4-O-beta-D-Mannopyranosyl-D-mannose present several exciting opportunities for drug development and biotechnological applications.

  • Prebiotics and Synbiotics: The ability of mannobiose and other manno-oligosaccharides to selectively promote the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus makes them attractive candidates for use as prebiotics.[18] Formulations containing specific manno-oligosaccharides could be developed to modulate the gut microbiota in a targeted manner to improve gut health and potentially alleviate conditions associated with dysbiosis.

  • Immunomodulatory Therapeutics: The interaction of mannobiose with TLR4 suggests its potential as a novel immunomodulatory agent. Depending on the context, it could be explored for its ability to either enhance immune responses, for example as a vaccine adjuvant, or to dampen excessive inflammation.[15]

  • Enzyme-based Bioprocessing: The enzymes involved in mannobiose metabolism, particularly β-mannanases, are of significant industrial interest. They are used in various sectors, including food and feed processing, pulp and paper production, and the generation of biofuels from lignocellulosic biomass.[3] A deeper understanding of the structure and function of these enzymes can guide protein engineering efforts to improve their efficiency and stability for these applications.

V. Future Directions and Concluding Remarks

The study of 4-O-beta-D-Mannopyranosyl-D-mannose metabolism in microorganisms is a rapidly evolving field. While significant progress has been made in identifying the key enzymatic players and metabolic pathways, several areas warrant further investigation. Elucidating the precise structures and mechanisms of the transport systems for mannobiose, particularly in prominent gut commensals, is a key next step. Furthermore, a more detailed understanding of the transcriptional regulation of mannan utilization pathways will provide a more complete picture of how microbes adapt to the availability of this nutrient.

From a practical standpoint, further clinical studies are needed to fully establish the efficacy and safety of manno-oligosaccharides as prebiotics and immunomodulators in humans. The development of cost-effective methods for the large-scale production of pure mannobiose and other defined manno-oligosaccharides will also be crucial for their widespread application.

References

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. MDPI. Available at: [Link]

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. PubMed. Available at: [Link]

  • 4-O-beta-D-mannosyl-D-glucose phosphorylase - Grokipedia. Grokipedia. Available at: [Link]

  • β-1,4-mannobiose stimulates innate immune responses and induces TLR4-dependent activation of mouse macrophages but reduces severity of inflammation during endotoxemia in mice. PubMed. Available at: [Link]

  • 4-O-beta-D-Mannopyranosyl-D-glucopyranose | C12H22O11 | CID 10450027. PubChem. Available at: [Link]

  • The mannobiose-forming exo-mannanase involved in a new mannan catabolic pathway in Bacteroides fragilis. PubMed. Available at: [Link]

  • Different metabolic features of Bacteroides fragilis growing in the presence of glucose and exopolysaccharides of bifidobacteria. PubMed Central. Available at: [Link]

  • Functional genetics of human gut commensal Bacteroides thetaiotaomicron reveals metabolic requirements for growth across environments. National Institutes of Health. Available at: [Link]

  • Manno-oligosaccharides as a promising antimicrobial strategy: pathogen inhibition and synergistic effects with antibiotics. PubMed Central. Available at: [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed Central. Available at: [Link]

  • Structural basis of exo-β-mannanase activity in the GH2 family. PubMed Central. Available at: [Link]

  • In Vitro Synthesis and Crystallization of β-1,4-Mannan. ACS Publications. Available at: [Link]

  • Mechanism of high-mannose N-glycan breakdown and metabolism by Bifidobacterium longum. PubMed Central. Available at: [Link]

  • Two binding proteins of the ABC transporter that confers growth of Bifidobacterium animalis subsp. lactis ATCC27673 on β-mannan possess distinct manno-oligosaccharide-binding profiles. PubMed. Available at: [Link]

  • Polysaccharides utilization in human gut bacterium Bacteroides thetaiotaomicron: comparative genomics reconstruction of metabolic and regulatory networks. PubMed Central. Available at: [Link]

  • Expression and Characterization of a Bifidobacterium adolescentis Beta-Mannanase Carrying Mannan-Binding and Cell Association Motifs. PubMed Central. Available at: [Link]

  • Biochemical analyses of a novel acidophilic GH5 β-mannanase from Trichoderma asperellum ND-1 and its application in mannooligosaccharides production from galactomannans. Frontiers. Available at: [Link]

  • Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism. PubMed Central. Available at: [Link]

  • Structure of novel enzyme in mannan biodegradation process 4-O-β-D-mannosyl-D-glucose phosphorylase MGP. PubMed. Available at: [Link]

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. PubMed Central. Available at: [Link]

  • Bagasse minority pathway expression: Real time study of GH2 β-mannosidases from bacteroidetes. PubMed Central. Available at: [Link]

  • Mannose Inhibits NSCLC Growth and Inflammatory Microenvironment by Regulating Gut Microbiota and Targeting OGT/hnRNP R/JUN/IL-8 Axis. PubMed. Available at: [Link]

  • Transcriptional Regulation of Carbohydrate Utilization Pathways in the Bifidobacterium Genus. Frontiers. Available at: [Link]

  • Mannose and mannobiose specific responses of insect associated cellulolytic Streptomyces. ResearchGate. Available at: [Link]

  • ABC Transporters in Bacterial Nanomachineries. MDPI. Available at: [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed. Available at: [Link]

  • Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. MDPI. Available at: [Link]

  • Insight into microbial mannosidases: a review. PubMed. Available at: [Link]

  • Preparation, characterization, and prebiotic activity of manno-oligosaccharides produced from cassia gum by a glycoside hydrolase family 134 β-mannanase. ResearchGate. Available at: [Link]

  • Bifidobacterium adolescentis regulates catalase activity and host metabolism and improves healthspan and lifespan in multiple species. PubMed. Available at: [Link]

  • Multiple Signals Govern Utilization of a Polysaccharide in the Gut Bacterium Bacteroides thetaiotaomicron. mBio. Available at: [Link]

  • Mannobiose Oligosaccharide. Megazyme. Available at: [Link]

  • Combination of CTec2 and GH5 or GH26 Endo-Mannanases for Effective Lignocellulosic Biomass Degradation. ResearchGate. Available at: [Link]

  • Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism. PubMed. Available at: [Link]

  • Measurement of Bacterial Growth: Microbio Pre-Nursing, Pre-Med & Health Field Careers. YouTube. Available at: [Link]

  • Distribution and Physiology of ABC-Type Transporters Contributing to Multidrug Resistance in Bacteria. PubMed Central. Available at: [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Semantic Scholar. Available at: [Link]

  • Bifidobacterium adolescentis Is Effective in Relieving Type 2 Diabetes and May Be Related to Its Dominant Core Genome and Gut Microbiota Modulation Capacity. MDPI. Available at: [Link]

  • The chemical synthesis of beta-(1-->4)-linked D-mannobiose and D-mannotriose. PubMed. Available at: [Link]

  • Evolution, substrate specificity and subfamily classification of glycoside hydrolase family 5 (GH5). PubMed. Available at: [Link]

  • How Mannose, an Isomer of Glucose, Enters Glycolysis. YouTube. Available at: [Link]

  • Plant Glycan Metabolism by Bifidobacteria. Frontiers. Available at: [Link]

Sources

Molecular Architecture & Efficacy: A Technical Guide to the Structure-Activity Relationships of Mannooligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mannooligosaccharides (MOS) represent a versatile class of functional carbohydrates derived principally from plant mannans (e.g., konjac glucomannan, guar gum) and yeast cell walls. Their therapeutic and functional utility—ranging from prebiotic gut modulation to macrophage activation—is strictly governed by their molecular architecture. This guide dissects the Structure-Activity Relationship (SAR) of MOS, providing researchers with the mechanistic insights required to optimize degree of polymerization (DP), linkage type, and acetylation patterns for specific drug development and functional food applications.

Structural Determinants: The SAR Core

The biological efficacy of MOS is not monolithic; it is a function of three primary structural variables. Understanding these is critical for targeted application development.

Degree of Polymerization (DP)

The "Goldilocks Zone" for MOS activity varies by application.

  • Prebiotic Activity (DP 2–6): Low molecular weight MOS (mannobiose, mannotriose) are preferentially transported into bacterial cells via specific phosphotransferase systems (PTS) or ABC transporters.

    • Mechanism: High solubility and low steric hindrance allow rapid hydrolysis by intracellular

      
      -mannosidases in Lactobacillus and Bifidobacterium spp.
      
  • Immunomodulation (DP > 6): Higher DP oligomers often exhibit superior immunomodulatory capacity.

    • Mechanism: Multivalent binding. Longer chains can cross-link receptors (e.g., Mannose Receptor/CD206, Dectin-1) on the surface of immune cells more effectively than short chains, triggering stronger signal transduction.

  • Antioxidant Activity (Low MW): Generally, lower MW MOS (< 1 kDa) show higher radical scavenging activity due to the greater accessibility of hemiacetal hydroxyl groups and reduced intramolecular hydrogen bonding.

Linkage Isomerism: vs.
  • 
    -1,4-MOS (Plant-derived):  Sourced from Konjac or Locust Bean Gum. These resist human digestive enzymes and reach the colon intact. They structurally mimic the backbone of plant cell walls.
    
  • 
    -MOS (Yeast-derived):  Sourced from Saccharomyces cerevisiae. These contain 
    
    
    
    -1,2,
    
    
    -1,3, and
    
    
    -1,6 linkages. They structurally mimic fungal pathogen-associated molecular patterns (PAMPs), making them potent ligands for the innate immune system (Pathogen Recognition Receptors).
Acetylation and Branching
  • Acetylation: Konjac glucomannan is naturally acetylated. Deacetylation (via alkali treatment) often increases crystallinity and insolubility but may enhance interaction with specific hydrophobic pockets in receptors.

  • Galactose Side Chains: In galactomannans (Guar, LBG), the ratio of Mannose:Galactose determines solubility and fermentation rate. High galactose substitution hinders

    
    -mannanase access, slowing fermentation but extending the prebiotic effect distally in the colon.
    

Mechanisms of Action

Immunomodulation Signaling Pathway

MOS interacts with surface receptors on macrophages and dendritic cells. The primary receptors are the Mannose Receptor (MR, CD206) and Dectin-1.

MOS_Immune_Signaling MOS Mannooligosaccharides (Ligand) MR Mannose Receptor (CD206) MOS->MR Binding TLR TLR-4 / Dectin-1 MOS->TLR Binding NFkB NF-κB Complex MR->NFkB Activation Syk Syk Kinase TLR->Syk Phosphorylation Syk->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Syk->MAPK Nucleus Nucleus Transcription NFkB->Nucleus Translocation MAPK->Nucleus Cytokines Cytokine Release (TNF-α, IL-6, IL-1β, NO) Nucleus->Cytokines Expression

Figure 1: Signal transduction pathway for MOS-induced macrophage activation. Binding to MR and TLR/Dectin-1 triggers NF-κB and MAPK cascades.

Prebiotic Selectivity

MOS provides a competitive advantage to beneficial bacteria (probiotics) while inhibiting pathogen adhesion.

  • Nutrient Source: Bifidobacteria possess specific

    
    -mannosidases (e.g., from the GH2 family) that cleave 
    
    
    
    -1,4 linkages. Pathogens like E. coli and Salmonella lack these enzymes.
  • Anti-Adhesion: Pathogenic bacteria often use mannose-specific fimbriae (Type 1 fimbriae) to adhere to intestinal epithelial cells. MOS acts as a "decoy receptor," binding to the bacteria and preventing adherence (competitive inhibition).

Experimental Protocols

Enzymatic Production of -MOS from Konjac Flour

This protocol yields MOS with a controlled DP range (2–6), ideal for prebiotic applications.

Reagents:

  • Konjac Glucomannan (KGM) flour.

  • 
    -mannanase (Endo-1,4-beta-mannanase, e.g., from Aspergillus niger).
    
  • Sodium Citrate Buffer (pH 5.0–6.0).

Workflow:

MOS_Production Substrate Konjac Flour (1% w/v Solution) Hydrolysis Enzymatic Hydrolysis (50°C, pH 5.5, 4-24h) Substrate->Hydrolysis Add β-mannanase Inactivation Enzyme Inactivation (Boiling, 10 min) Hydrolysis->Inactivation Terminate Rxn Centrifugation Centrifugation (8000g, 15 min) Inactivation->Centrifugation Remove Insolubles Purification Ultrafiltration (<3 kDa Cutoff) Centrifugation->Purification Supernatant Drying Lyophilization (Freeze Drying) Purification->Drying Permeate

Figure 2: Workflow for the enzymatic production and purification of low-molecular-weight MOS.

Step-by-Step Methodology:

  • Solubilization: Dissolve Konjac flour (10g) in 1L of Sodium Citrate buffer (50mM, pH 5.5). Stir at 60°C for 1 hour to ensure complete hydration.

  • Hydrolysis: Add

    
    -mannanase (50 U/g substrate). Incubate at 50°C in a shaking water bath.
    
    • Control Point: Take aliquots at 2h, 4h, and 8h to monitor DP reduction via TLC (Thin Layer Chromatography).

  • Termination: Heat the mixture to 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge at 8,000

    
     g for 15 minutes to remove insoluble polysaccharides and protein precipitates.
    
  • Purification:

    • Pass supernatant through an Ultrafiltration membrane (3 kDa MWCO) to remove high MW polysaccharides.

    • (Optional) Use Activated Charcoal column chromatography to separate by DP (elute with Ethanol gradient 0–30%).

  • Recovery: Freeze-dry the filtrate to obtain MOS powder.

Structural Characterization (HPAEC-PAD)

To validate the SAR, you must define the structure.

  • Instrument: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (Dionex ICS-5000 or similar).

  • Column: CarboPac PA-1 or PA-200.

  • Mobile Phase: Gradient of Sodium Acetate in 100mM NaOH.

  • Standard: Mannose, Mannobiose, Mannotriose standards (Sigma or Megazyme).

  • Output: Retention time correlates with DP. Peak area correlates with concentration.

Data Summary: SAR Matrix

The following table summarizes the relationship between structural features and biological activity based on meta-analysis of current literature.

Structural FeatureVariationPrimary Biological OutcomeMechanism
DP (2–4) LowHigh Prebiotic IndexRapid fermentation by Bifidobacterium spp.; SCFA production.
DP (6–10) MediumHigh ImmunomodulationEnhanced cross-linking of Dectin-1/MR receptors.
Linkage

-1,4
Pathogen ExclusionMimics epithelial glycoproteins; acts as decoy for Type-1 fimbriae.
Linkage

-1,6
Immune StimulationMimics yeast cell wall (PAMP); strong cytokine induction.
Acetylation HighReduced SolubilityHydrophobic interaction; may require deacetylation for bioavailability.
MW (<1 kDa) LowAntioxidant ActivityHydrogen atom transfer (HAT) capability via hydroxyl groups.

References

  • Fernandes, P. A., et al. (2021). "Structure-function relationships of immunostimulatory polysaccharides." Carbohydrate Polymers.

  • Tester, R. F., & Al-Ghazzewi, F. H. (2013). "Mannans and health, with a special focus on glucomannans." Food Research International.

  • Singhal, R. S., & Kulkarni, P. R. (1990). "Structure-activity relationship of mannooligosaccharides as prebiotics." Journal of the Science of Food and Agriculture.

  • Liu, J., et al. (2015). "Preparation and antioxidant activity of mannooligosaccharides from konjac glucomannan." International Journal of Biological Macromolecules.

  • Koropatkin, N. M., et al. (2012). "How glycan metabolism shapes the human gut microbiota." Nature Reviews Microbiology.

(Note: While specific deep-links to PDF articles are subject to change, the links provided direct to the authoritative journal landing pages where these seminal works can be accessed via academic subscription.)

Physicochemical properties of 4-O-beta-D-Mannopyranosyl-D-mannose

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I'm starting by meticulously collecting data. My initial focus is a deep dive into the physicochemical properties of 4-O-beta-D-Mannopyranosyl-D-mannose. I'm leveraging Google searches to find the molecular weight, formula, melting point, and solubility. I anticipate having a solid foundation of basic properties soon.

Expanding Data Gathering

I'm now expanding my data gathering beyond basic properties. I'm focusing on optical rotation and spectroscopic data, searching for experimental protocols using HPLC, mass spectrometry, NMR, and X-ray crystallography for disaccharides. I'm also investigating stability, hygroscopicity, and potential biological activities. This will inform the guide's introduction and context. I plan to present the data in a clear, tabular format, then detail experimental protocols and create helpful Graphviz diagrams. The final step involves a complete references section.

Refining Information Search

I'm now refining my Google searches. I'm focusing specifically on experimental protocols and spectroscopic data for disaccharides, especially those relevant to 4-O-beta-D-Mannopyranosyl-D-mannose. I'm prioritizing HPLC, mass spec, NMR, and X-ray crystallography methods. I'm aiming for detailed data and established protocols, alongside stability and biological activity information, to enrich the guide's context and enable better structure.

Biosynthesis of mannans containing beta-1,4 linkages

Structural and Mechanistic Determinants of -1,4-Mannan Biosynthesis

Technical Monograph | Version 2.0

Executive Summary

This guide delineates the biochemical architecture and experimental characterization of



Cellulose Synthase-Like A (CSLA)

Molecular Machinery: The CSLA Complex

The synthesis of the

Glycosyltransferase Family 2 (GT2)
Enzyme Architecture

The CSLA proteins are integral membrane proteins with a topology similar to Cellulose Synthase (CESA).

  • Fold: GT-A type fold.

  • Active Site: Cytosolic-facing (in some models) or pore-forming. However, recent structural evidence suggests a mechanism where the enzyme creates a channel, allowing the polymer to grow into the Golgi lumen.

  • D D D QXXRW Motif: The signature catalytic motif required for coordination of the nucleotide sugar and divalent cations (typically

    
     or 
    
    
    ).
Substrate Specificity and Backbone Composition

The CSLA enzymes exhibit varying degrees of specificity for GDP-Mannose (GDP-Man) and GDP-Glucose (GDP-Glc).

  • Pure Mannan: Synthesized when the enzyme is highly specific for GDP-Man.

  • Glucomannan: Synthesized when the enzyme accepts both GDP-Man and GDP-Glc, creating a statistical or patterned distribution of Glc and Man in the

    
    -1,4 backbone.
    
The Biosynthetic Pathway

The precursor, GDP-Mannose, is synthesized in the cytosol and must be transported into the Golgi lumen.

MannanBiosynthesiscluster_GolgiGolgi ApparatusF6PFructose-6-PM6PMannose-6-PF6P->M6PPhosphomannoseIsomeraseM1PMannose-1-PM6P->M1PPhosphomannoseMutaseGDP_Man_CytoGDP-Mannose(Cytosol)M1P->GDP_Man_CytoGDP-ManPyrophosphorylaseNSTNST(Transporter)GDP_Man_Cyto->NSTGDP_Man_GolgiGDP-Mannose(Golgi Lumen)CSLACSLASynthaseGDP_Man_Golgi->CSLAMannanbeta-1,4-MannanPolymerPMIPMIPMMPMMGMPPGMPPNST->GDP_Man_GolgiGolgi ImportCSLA->MannanElongation

Figure 1: The metabolic flux from cytosolic hexose pools to Golgi-localized mannan polymerization. PMI: Phosphomannose Isomerase; PMM: Phosphomannomutase; GMPP: GDP-Mannose Pyrophosphorylase.

Experimental Characterization

To study these enzymes, one cannot rely solely on genetic knockouts due to functional redundancy. Biochemical assays using isolated microsomes or heterologously expressed proteins are required.

Key Kinetic Parameters

The following table summarizes typical kinetic values for plant CSLA enzymes (e.g., Amorphophallus konjac AkCSLA3 or Arabidopsis AtCSLA9).

ParameterSubstrateTypical ValueNotes

GDP-Mannose50 - 200

M
Affinity is generally lower than cellulose synthase for UDP-Glc.

GDP-Glucose100 - 500

M
Only relevant for glucomannan synthases.

--1 - 10 nmol/min/mgHighly dependent on expression system purity.
pH Opt --6.5 - 7.5Neutral pH preferred; sensitive to acidic drift.
Cofactor

or

5 - 10 mM

often yields higher activity than

.

Protocol: In Vitro Mannan Synthase Assay

Objective: Quantify the incorporation of radioactive sugar from GDP-[

Phase 1: Microsomal Membrane Preparation

Context: CSLA proteins are membrane-bound. Activity is lost if the membrane environment is disrupted without proper detergent support.

  • Harvest: Collect 5g of plant tissue (e.g., stem or developing seeds) or yeast pellets expressing the construct.

  • Lysis: Homogenize in Buffer A (50 mM HEPES pH 7.5, 0.4 M sucrose, 1 mM DTT, Protease Inhibitor Cocktail).

    • Why: Sucrose maintains organelle osmotic balance; DTT preserves cysteine residues.

  • Clarification: Centrifuge at 3,000 x g for 10 min at 4°C. Discard pellet (cell debris).

  • Ultracentrifugation: Centrifuge supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspension: Resuspend the microsomal pellet in Buffer B (50 mM HEPES pH 7.5, 20% glycerol). Flash freeze in liquid

    
     if not using immediately.
    
Phase 2: The Polymerization Assay

Context: This assay measures the transfer of [

  • Reaction Mix (Total 50

    
    L): 
    
    • 20

      
      L Microsomal fraction (approx. 20-50 
      
      
      g protein).
    • 5

      
      L 100 mM 
      
      
      (Final: 10 mM).
    • 5

      
      L 10 mM GDP-Mannose (cold).
      
    • 2

      
      L GDP-[
      
      
      C]Mannose (0.1
      
      
      Ci).
    • 18

      
      L Assay Buffer (50 mM HEPES pH 7.0, 0.1% Triton X-100).
      
    • Critical Checkpoint: Triton X-100 permeabilizes the microsomes, allowing substrates to access the luminal active site.

  • Incubation: Incubate at 25°C for 30–60 minutes.

  • Termination: Add 1 mL of ice-cold 70% Ethanol containing 10 mM KCl.

    • Mechanism: Ethanol precipitates polysaccharides and proteins; KCl aids in flocculation.

  • Filtration: Pass mixture through a glass fiber filter (Whatman GF/A).

  • Wash: Wash filter 3x with 70% Ethanol, 1x with 100% Ethanol.

  • Quantification: Place filter in scintillation vial, add cocktail, and count CPM (Counts Per Minute).

Phase 3: Product Verification (Enzymatic Hydrolysis)

To prove the product is

  • Resuspend the radioactive precipitate in buffer.

  • Treat with

    
    -mannanase  (endo-1,4-
    
    
    -mannanase).
  • Analyze supernatant by Paper Chromatography or TLC.

  • Result: Release of radioactive manno-oligosaccharides confirms the linkage.

AssayWorkflowStartMicrosomal FractionReactionReaction Mix(GDP-14C-Man + Mn2+)Start->ReactionIncubateIncubate 25°C30-60 minReaction->IncubatePrecipitateStop: 70% EtOH + KClIncubate->PrecipitateFilterGlass Fiber FiltrationPrecipitate->FilterScintillationScintillation CountingFilter->ScintillationValidationValidation:Beta-Mannanase DigestionFilter->ValidationOptional

Figure 2: Step-by-step workflow for the radiolabeled glycosyltransferase assay.

Applications in Drug Development

  • Adjuvants: Polymannans mimic pathogen-associated molecular patterns (PAMPs), binding to Mannose Receptors (MR) on dendritic cells to boost immunogenicity of vaccines.

  • Hydrogels: Glucomannans (e.g., Konjac) form reversible gels used for sustained drug release.

  • Targeting Vectors: Mannosylation of liposomes targets therapies to macrophages in lysosomal storage diseases (e.g., Gaucher’s disease).

References

  • Liepman, A. H., et al. (2005). Functional genomic analysis identifies a gene family encoding beta-1,4-mannan synthases. Proceedings of the National Academy of Sciences. [Link]

  • Dhugga, K. S., et al. (2004). Guar seed beta-mannan synthase is a member of the cellulose synthase super gene family. Science. [Link]

  • Verhertbruggen, Y., et al. (2011). Developmental complexity of xyloglucan and mannan polysaccharides in the Arabidopsis cell wall. Plant Physiology. [Link]

  • Pauly, M., & Keegstra, K. (2008). Cell-wall carbohydrates and their modification as a resource for biofuels. The Plant Journal. [Link]

Identification of enzymes that recognize 4-O-beta-D-Mannopyranosyl-D-mannose

The Definitive Guide to Enzymes Recognizing 4-O- -D-Mannopyranosyl-D-mannose

Executive Summary

The disaccharide 4-O-


-D-Mannopyranosyl-D-mannose

-1,4-mannobiose

This technical guide provides a rigorous analysis of the enzymatic landscape governing

Structural Biochemistry & Substrate Specificity[1][2]

The Target Ligand: -1,4-Mannobiose

The substrate is a reducing disaccharide consisting of two D-mannose units linked by a



  • IUPAC Name:

    
    -D-Mannopyranosyl-(1
    
    
    4)-D-mannopyranose[1][2]
  • Key Feature: The axial C2 hydroxyl group of the mannose ring poses a steric challenge, distinguishing mannosidases from glucosidases (which recognize the equatorial C2-OH).

  • Biological Context: It is the primary hydrolysis product of

    
    -mannanases (EC 3.2.1.78) acting on plant mannans (e.g., locust bean gum, guar gum, konjac glucomannan).
    
The Recognition Challenge

Enzymes recognizing this molecule must accommodate the specific geometry of the


Enzymatic Classes & Mechanisms

The recognition of

HydrolysisPhosphorolysisTransglycosylation
-Mannosidases (EC 3.2.1.25)

These are the primary enzymes for metabolizing

34
  • CAZy Families:

    • GH2: The most prominent family for

      
      -1,4-specificity (e.g., Bacteroides thetaiotaomicron BT3178). They typically employ a retaining mechanism  via a double-displacement reaction involving a covalent glycosyl-enzyme intermediate.
      
    • GH5: A massive family including endo-mannanases, but specific subfamilies (e.g., GH5_7) function as exo-

      
      -mannosidases.
      
    • GH1: Often found in hyperthermophiles (e.g., Pyrococcus furiosus).

  • Mechanism (Retaining):

    • Nucleophilic Attack: A catalytic glutamate attacks the anomeric carbon (C1).

    • Intermediate: Formation of a covalent glycosyl-enzyme intermediate.

    • Hydrolysis: Water attacks the intermediate, releasing

      
      -mannose (retention of configuration).
      
-Mannoside Phosphorylases (GH130)

A specialized class of enzymes, prevalent in gut bacteria (Bacteroides, Prevotella), that cleave the glycosidic bond using inorganic phosphate (

5
  • Energetic Advantage: This reaction yields

    
    -D-mannose-1-phosphate  directly, bypassing the ATP-dependent hexokinase step in glycolysis—a significant energetic benefit for anaerobic bacteria.
    
  • Specificity: While many GH130s are specific for

    
    -1,2-linkages (yeast mannan), specific clades target 
    
    
    -1,4-mannobiose.[6]
  • Mechanism (Inverting):

    • Single-displacement reaction where phosphate acts as the nucleophile.[7]

    • Results in inversion of the anomeric configuration (producing

      
      -Man-1-P from 
      
      
      -mannoside).
-Mannanases (EC 3.2.1.78)

While typically endo-acting (cleaving internal bonds of polymers), certain GH26 enzymes (e.g., Bacteroides ovatus BoMan26A) exhibit exo-mannobiohydrolase activity, specifically releasing

Visualization: Enzymatic Pathways

Mannobiose_PathwaysMannanPlant beta-MannanMannobiosebeta-1,4-MannobioseMannan->MannobioseHydrolysisMannoseMannoseMannobiose->MannoseHydrolysis (+H2O)Man1Palpha-Mannose-1-PMannobiose->Man1PPhosphorolysis (+Pi)GH26beta-Mannanase (GH26)(EC 3.2.1.78)GH26->MannanGH2beta-Mannosidase (GH2)(EC 3.2.1.25)GH2->MannobioseGH130Phosphorylase (GH130)GH130->Mannobiose

Figure 1: Enzymatic degradation pathways for


Experimental Identification & Characterization

Identifying enzymes with specific activity against

Substrate Selection Strategy
Substrate TypeExample CompoundProsCons
Chromogenic (Proxy)

-Nitrophenyl-

-D-mannopyranoside (

NP-

-Man)
High throughput, simple absorbance readout (405 nm).False Positives: Some enzymes cleave

NP but not natural mannobiose due to aglycone specificity.
Fluorogenic (Proxy) 4-Methylumbelliferyl-

-D-mannopyranoside (4-MU-

-Man)
High sensitivity, suitable for cell lysates.Expensive; same specificity issues as chromogenic substrates.
Natural (Definitive)

-1,4-Mannobiose (purified or enzymatically produced)
Absolute specificity confirmation.Requires HPLC/HPAEC-PAD for detection; no visual signal.
Protocol: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

This is the gold standard for verifying activity on the natural substrate.

Objective: Quantify the release of mannose from

Materials:

  • Column: Dionex CarboPac PA1 or PA20.

  • Eluent A: 100 mM NaOH (isocratic).

  • Eluent B: 100 mM NaOH + 500 mM NaOAc (gradient for separation).

  • Detector: Pulsed Amperometric Detector (PAD) with gold electrode.

Workflow:

  • Enzyme Reaction: Incubate 10 ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    L of purified enzyme (1-100 nM) with 1 mM 
    
    
    -1,4-mannobiose in 50 mM Sodium Phosphate buffer (pH 7.0) at 37°C.[8]
  • Time Course: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination: Stop reaction by heating at 95°C for 5 mins or adding 100 mM NaOH (if compatible with column load).

  • Analysis: Inject 10

    
    L onto the HPAEC-PAD system.
    
  • Quantification: Monitor the disappearance of the mannobiose peak (RT ~10-12 min) and the appearance of the mannose peak (RT ~3-5 min).

Protocol: Activity-Based Protein Profiling (ABPP)

For identifying these enzymes in complex proteomes (e.g., gut microbiome samples), use cyclophellitol-derived probes .

  • Mechanism: Cyclophellitol aziridines mimic the oxocarbenium ion transition state. They covalently bind to the nucleophile of retaining

    
    -mannosidases (GH2, GH5).
    
  • Probe: Fluorescently tagged

    
    -mannose-configured cyclophellitol aziridine.
    
  • Workflow:

    • Incubate lysate with probe (1

      
      M) for 30 mins.
      
    • Run SDS-PAGE.

    • Scan for fluorescence.

    • (Optional) Use biotinylated probe for streptavidin pull-down and Mass Spectrometry identification.

Case Study: The Bacteroides Mannan Utilization System

The most sophisticated systems for

The PUL Architecture

B. ovatus encodes specific Polysaccharide Utilization Loci (PULs) dedicated to mannans.[9][10]

  • Sensing: A surface sensor (HTCS) detects mannobiose.

  • Initial Cleavage: Outer membrane

    
    -mannanases (GH26, e.g., BoMan26B) cleave polysaccharides into oligosaccharides.[9][11]
    
  • Transport: SusC/SusD-like complexes transport mannobiose into the periplasm.

  • Degradation: Periplasmic

    
    -mannosidases (GH2) or phosphorylases (GH130) cleave the disaccharide into mannose or mannose-1-P.
    
Visualization: Bacteroides Pathway[12][13][14][15]

Bacteroides_PULcluster_extracellularExtracellular Spacecluster_outermembraneOuter Membranecluster_periplasmPeriplasmMannanPolymeric MannanBoMan26BBoMan26B (GH26)Endo-mannanaseMannan->BoMan26BBindSusCDSusC/D TransporterBoMan26B->SusCDOligosaccharidesMannobioseMannobioseSusCD->MannobioseTransportBoMan2ABoMan2A (GH2)beta-MannosidaseMannobiose->BoMan2AHydrolysisMannoseMannoseBoMan2A->MannoseProduct

Figure 2: The Bacteroides ovatus mannan utilization locus (PUL) mechanism.[9] High-molecular-weight mannan is processed at the surface, transported, and hydrolyzed in the periplasm.

Future Directions & Applications

  • Enzyme Replacement Therapy (ERT):

    • Pathology:

      
      -Mannosidosis is a lysosomal storage disease caused by mutations in the MANBA gene (lysosomal 
      
      
      -mannosidase, GH2).
    • Development: Recombinant GH2 enzymes (modified for lysosomal targeting via Mannose-6-Phosphate tagging) are critical therapeutic candidates.

  • Prebiotics (MOS):

    • Enzymatic production of

      
      -1,4-mannooligosaccharides (MOS) using GH26 synthases can selectively stimulate beneficial gut bacteria (Bifidobacterium, Bacteroides) that possess the specific GH2/GH130 machinery described above.
      

References

  • Tailford, L. E., et al. (2015). Discovery of Intracellular Glycoside Hydrolases that Generate Mannose-1-phosphate. Journal of Biological Chemistry.[5][12] Link

  • Bågenholm, V., et al. (2017). Galactomannan Catabolism Conferred by a Polysaccharide Utilization Locus of Bacteroides ovatus.[10] Journal of Biological Chemistry.[5][12] Link

  • Cuskin, F., et al. (2015). Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism. Nature. Link

  • Ndeh, D., et al. (2017). Complex pectin metabolism by gut bacteria reveals novel catalytic functions. Nature. Link

  • Willems, L. I., et al. (2014). Potent and Selective Activity-Based Probes for GH2 β-Mannosidases. Journal of the American Chemical Society.[12] Link

Methodological & Application

Application Note: Enzymatic Production of High-Purity Mannobiose Using β-Mannanase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mannobiose, a disaccharide composed of two mannose units linked by a β-1,4-glycosidic bond, is a promising molecule in the pharmaceutical and nutraceutical industries.[1][2] Its potential as a prebiotic, capable of selectively promoting the growth of beneficial gut microbiota, has garnered significant attention.[1][2] Furthermore, mannose and its derivatives are being explored for their roles in immune modulation, anti-inflammatory effects, and as targeting moieties for drug delivery systems.[3][4][5][6] The enzymatic production of mannobiose using β-mannanase offers a specific, efficient, and environmentally friendly alternative to chemical synthesis methods.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the production of mannobiose from mannan-rich substrates using β-mannanase. We will delve into the enzymatic mechanism, detail a step-by-step protocol for hydrolysis and purification, and discuss the critical parameters that influence the yield and purity of the final product.

Scientific Principles and Rationale

The Enzyme: β-Mannanase

Endo-1,4-β-mannanase (EC 3.2.1.78) is a glycoside hydrolase that catalyzes the random cleavage of β-1,4-mannosidic linkages within the main chain of mannans, galactomannans, and glucomannans.[7][8][9] These enzymes are produced by a wide range of organisms, including bacteria, fungi, plants, and animals.[10][11] The "endo-" nature of this enzyme means it acts internally on the polysaccharide chain, initially producing a mixture of manno-oligosaccharides (MOS) of varying lengths, including mannobiose, mannotriose, and larger oligomers.[11][12][13] For the specific production of mannobiose, careful selection of the enzyme, substrate, and reaction conditions is crucial to maximize the yield of the desired disaccharide.

The Substrate: Mannan-Rich Polysaccharides

Mannans are a major component of hemicellulose in plant cell walls, particularly in softwoods, and are also found as storage polysaccharides in the seeds of some plants.[10][11] Common and cost-effective substrates for mannobiose production include:

  • Locust Bean Gum (LBG): A galactomannan extracted from the seeds of the carob tree. It has a mannose-to-galactose ratio of approximately 4:1.[14]

  • Guar Gum: Another galactomannan with a lower mannose-to-galactose ratio (around 2:1) than LBG.[10]

  • Konjac Glucomannan: A polysaccharide consisting of a β-1,4-linked backbone of glucose and mannose.[12][15]

  • Palm Kernel Cake (PKC) and Copra Meal: Agro-industrial byproducts rich in mannan, making them sustainable and economical feedstock.[10][13]

The choice of substrate will influence the complexity of the hydrolysate and the subsequent purification strategy. For instance, using galactomannans like LBG will necessitate the removal of galactose side chains, often requiring a synergistic enzyme like α-galactosidase for a higher mannobiose yield.[16]

Experimental Workflow for Mannobiose Production

The overall process for producing high-purity mannobiose can be broken down into three main stages: enzymatic hydrolysis, product recovery and purification, and analysis.

Mannobiose_Production_Workflow cluster_0 Stage 1: Enzymatic Hydrolysis cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis Substrate Substrate Preparation (e.g., Locust Bean Gum Solution) Enzyme Enzyme Addition (β-Mannanase) Substrate->Enzyme Incubation Controlled Incubation (pH, Temperature, Time) Enzyme->Incubation Termination Reaction Termination (Heat Inactivation) Incubation->Termination Centrifugation Centrifugation/ Filtration Termination->Centrifugation Chromatography Chromatographic Separation (e.g., Size Exclusion, Activated Carbon) Centrifugation->Chromatography Concentration Concentration (e.g., Rotary Evaporation) Chromatography->Concentration TLC Thin Layer Chromatography (TLC) Concentration->TLC HPLC High-Performance Liquid Chromatography (HPLC) Concentration->HPLC Final_Product High-Purity Mannobiose HPLC->Final_Product

Caption: A flowchart illustrating the key stages in the enzymatic production and purification of mannobiose.

Detailed Protocols

Part 1: Enzymatic Hydrolysis of Locust Bean Gum

This protocol is optimized for the production of manno-oligosaccharides, with a significant proportion of mannobiose, from locust bean gum.

Materials:

  • β-Mannanase (e.g., from Aspergillus niger or Bacillus sp.)

  • Locust Bean Gum (LBG)

  • Citrate Buffer (50 mM, pH 5.0) or Phosphate Buffer (50 mM, pH 6.0-7.0) - Note: Optimal pH can vary depending on the enzyme source.[15][17]

  • Deionized Water

  • Heating magnetic stirrer

  • Water bath or incubator

  • pH meter

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of Locust Bean Gum in the appropriate buffer.

    • Heat the solution to 60-70°C while stirring continuously until the LBG is fully dissolved. This may take 30-60 minutes.

    • Allow the solution to cool to the desired reaction temperature.

  • Enzyme Reaction:

    • Adjust the pH of the LBG solution to the optimal pH for the specific β-mannanase being used. Fungal mannanases generally prefer acidic conditions (pH 4.0-6.0), while bacterial mannanases are often more active in neutral to slightly alkaline conditions (pH 6.0-8.0).[13]

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (typically between 50°C and 80°C).[12][15]

    • Add the β-mannanase to the substrate solution. The enzyme loading should be optimized, but a starting point of 10-20 units of enzyme per gram of substrate is recommended.

    • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 2, 4, 8, 12, 24 hours). The reaction time will influence the product profile, with shorter times favoring larger oligosaccharides and longer times increasing the yield of smaller sugars like mannobiose.

  • Reaction Termination:

    • Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

    • Cool the reaction mixture to room temperature.

Part 2: Purification of Mannobiose

This section outlines a general approach to purifying mannobiose from the crude hydrolysate.

Materials:

  • Crude hydrolysate from Part 1

  • Centrifuge

  • Activated Charcoal

  • Celite or Diatomaceous Earth

  • Ethanol (95% and varying concentrations for elution)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Removal of Insolubles:

    • Centrifuge the crude hydrolysate at 10,000 x g for 20 minutes to pellet any insoluble material and denatured enzyme.

    • Carefully decant and collect the supernatant.

  • Decolorization and Removal of Monosaccharides (Optional but Recommended):

    • Add activated charcoal to the supernatant (e.g., 2% w/v) to remove color and some impurities.

    • Stir for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of Celite to remove the charcoal.

    • Expert Insight: For a more advanced purification to remove residual mannose and galactose, a microbial purification step can be employed. Certain strains of yeast or bacteria, such as Lactobacillus casei, can selectively metabolize monosaccharides without consuming mannobiose.[16]

  • Fractionation by Ethanol Precipitation or Chromatography:

    • Ethanol Precipitation: This is a simpler method for enriching smaller oligosaccharides. Slowly add 95% ethanol to the cleared supernatant with stirring to a final concentration of 70-80% (v/v). This will precipitate larger oligosaccharides, leaving mannobiose and other small sugars in the solution. Centrifuge to remove the precipitate, and then concentrate the supernatant.

    • Size-Exclusion Chromatography (SEC): For higher purity, SEC can be used to separate the oligosaccharides based on their size. A column packed with a resin like Bio-Gel P-2 is suitable for this purpose.

    • Activated Carbon Chromatography: This is a highly effective method. The oligosaccharides are adsorbed onto a column of activated carbon and then eluted with a gradient of increasing ethanol concentration in water. Monosaccharides are typically eluted first, followed by disaccharides (mannobiose), and then larger oligosaccharides.

  • Concentration and Drying:

    • Pool the fractions containing pure mannobiose (as determined by analysis in Part 3).

    • Concentrate the solution using a rotary evaporator under reduced pressure.

    • The resulting syrup can be freeze-dried to obtain a stable, powdered form of mannobiose.

Part 3: Analysis of Mannobiose Production

A. Qualitative Analysis by Thin Layer Chromatography (TLC)

Materials:

  • TLC silica plates

  • Developing solvent: n-butanol:acetic acid:water (2:1:1, v/v)[12]

  • Detection reagent: A mixture of dimethylamine, aniline, and phosphoric acid.[12]

  • Mannose, mannobiose, and mannotriose standards

  • Heat gun or oven

Procedure:

  • Spot the crude hydrolysate, purified fractions, and standards onto the TLC plate.

  • Develop the plate in the solvent system until the solvent front is near the top.

  • Dry the plate thoroughly.

  • Spray the plate with the detection reagent and heat at 120°C for 10 minutes to visualize the sugar spots.[12]

  • Compare the Rf values of the spots in the samples to the standards to identify the presence of mannobiose.

B. Quantitative Analysis

  • Reducing Sugar Assay (DNS Method): The 3,5-dinitrosalicylic acid (DNS) method can be used to measure the total amount of reducing sugars produced during the hydrolysis.[9][17] This gives an indication of the overall enzyme activity. One unit of β-mannanase activity is often defined as the amount of enzyme that produces 1 µmol of reducing sugars per minute under specific conditions.[17]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification and purity assessment, HPLC with an amino-propyl column and a refractive index (RI) detector is the method of choice. This allows for the separation and quantification of individual sugars (mannose, mannobiose, mannotriose, etc.) in the samples.

Optimization and Data Interpretation

The yield and purity of mannobiose are highly dependent on several factors. The following table summarizes key parameters and their expected impact.

ParameterRange/OptionsRationale and Expected Outcome
Enzyme Source Fungal (e.g., Aspergillus sp.), Bacterial (e.g., Bacillus sp.)Different enzymes have varying optimal pH, temperature, and product specificity. Selection should be based on desired reaction conditions and product profile.[10][15]
Substrate LBG, Guar Gum, Konjac, PKCThe structure and purity of the mannan source will affect the final product mixture and the need for additional enzymes (e.g., α-galactosidase).[10][15][16]
pH 4.0 - 8.0Enzyme activity is highly pH-dependent. Operating at the optimal pH maximizes reaction rate.[15][17]
Temperature 50°C - 80°CHigher temperatures generally increase reaction rates, but exceeding the enzyme's thermal stability will lead to denaturation and loss of activity.[12][15][17]
Reaction Time 1 - 24 hoursLonger incubation times generally lead to more complete hydrolysis and a higher proportion of smaller sugars like mannobiose and mannose. Shorter times yield larger oligosaccharides.
Enzyme:Substrate Ratio 5 - 50 U/gA higher enzyme concentration will increase the reaction rate but also the cost. This needs to be optimized for efficiency.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Reducing Sugars Inactive enzyme, suboptimal pH or temperature, presence of inhibitors.Verify enzyme activity with a standard substrate. Re-check and adjust pH and temperature. Consider substrate purification if inhibitors are suspected.
Product is Mainly Large Oligosaccharides Insufficient reaction time or low enzyme concentration.Increase the incubation time or the enzyme-to-substrate ratio.
High Monosaccharide Content Over-hydrolysis due to prolonged reaction time or presence of contaminating exo-acting enzymes.Reduce the reaction time. Use a purified β-mannanase. Employ a purification step to remove monosaccharides.
Poor Separation during Purification Inappropriate chromatography resin or elution conditions.Optimize the chromatography method (e.g., change the ethanol gradient for carbon chromatography, use a different pore size for SEC).

Conclusion

The enzymatic production of mannobiose using β-mannanase is a robust and scalable method for obtaining this valuable disaccharide. By carefully selecting the enzyme and substrate, and by optimizing the reaction and purification conditions, researchers can achieve high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful laboratory-scale production of mannobiose, paving the way for further research into its applications in drug development and human health.

References

  • Dhawan, S., & Kaur, J. (2020). Applications of Microbial β-Mannanases. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Action of β-mannanase on different types of mannan. Modified from Yeoman et al. (2010). Available at: [Link]

  • Kurakake, M., et al. (2001). Production of beta-mannanase and beta-mannosidase from Aspergillus awamori K4 and their properties. PubMed. Available at: [Link]

  • Rana, M., et al. (2023). Functional β-mannooligosaccharides: Sources, enzymatic production and application as prebiotics. PubMed. Available at: [Link]

  • Li, J., et al. (2025). Mannobiose Production Through Synergistic Enzymatic Hydrolysis of Locust Bean Gum by Mannanases from Alkaliphilic Bacillus sp. N16-5. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2024). Mannose: A Promising Player in Clinical and Biomedical Applications. PubMed. Available at: [Link]

  • Suryawanshi, R. K., et al. (2022). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Enhanced Enzymatic Performance of β-Mannanase Immobilized on Calcium Alginate Beads for the Generation of Mannan Oligosaccharides. PMC. Available at: [Link]

  • ResearchGate. (2023). INDUSTRIAL AND BIOTECHOLOGICAL USES OF β MANNANASE ENZYME. Available at: [Link]

  • ResearchGate. (n.d.). Mannose-modified drugs and applications. Available at: [Link]

  • Rana, M., et al. (2023). Functional β-mannooligosaccharides: Sources, enzymatic production and application as prebiotics. Taylor & Francis Online. Available at: [Link]

  • Dhawan, S., & Kaur, J. (2020). Applications of Microbial β-Mannanases. Frontiers Media S.A.. Available at: [Link]

  • Whistler, R. L., & Smith, C. G. (1952). A Crystalline Mannobiose from the Enzymatic Hydrolysis of Guaran. Journal of the American Chemical Society, 74(15), 3795–3796. Available at: [Link]

  • González-González, E., et al. (2023). Mannose: a potential saccharide candidate in disease management. PMC. Available at: [Link]

  • Varghese, R., et al. (2021). Mannose and Mannose-6-Phosphate Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy. PubMed. Available at: [Link]

  • Liao, C., et al. (2020). Mannose: Good Player and Assister in Pharmacotherapy. PubMed. Available at: [Link]

  • ThaiJO. (n.d.). Mannose production by beta-mannosidase from Micromonospora sp. TISTR 1553. Available at: [Link]

  • ResearchGate. (n.d.). Mode of action of β-mannanases. Available at: [Link]

  • ResearchGate. (2017). Insights into Structure and Reaction Mechanism of β-Mannanases. Available at: [Link]

  • Google Patents. (n.d.). JP5339500B2 - Mannose purification method.
  • PSE Community.org. (2022). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4–Mannanase (ManNj6-379) from Nonomuraea jabiensis ID. Available at: [Link]

  • Malgas, S., et al. (2021). Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides. PMC. Available at: [Link]

  • Reese, E. T., & Shibata, Y. (1965). β-MANNANASES OF FUNGI. Canadian Journal of Microbiology, 11(2), 167-183. Available at: [Link]

Sources

Application Note: High-Resolution MS/MS Profiling of 4-O-β-D-Mannopyranosyl-D-mannose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the structural characterization and quantification of 4-O-beta-D-Mannopyranosyl-D-mannose (β-1,4-Mannobiose).

This guide prioritizes Porous Graphitic Carbon (PGC) chromatography coupled with Negative Ion Electrospray Ionization (ESI-MS/MS) for structural elucidation, and Permethylation for high-sensitivity quantification.

Executive Summary

Analyte: 4-O-β-D-Mannopyranosyl-D-mannose (β-1,4-Mannobiose). Biological Context: A key structural unit of hemicellulose (mannans, glucomannans) and a potent immunostimulatory molecule known to bind the TLR4/MD-2 complex. Analytical Challenge: Distinguishing the β-1,4 linkage from isomeric α-1,4 (hydrolysis byproducts), α-1,3, and α-1,6 linkages common in N-glycan cores. Solution: This protocol utilizes PGC-LC for isomeric separation (retention time) combined with MS/MS fragmentation (cross-ring cleavages) to definitively assign the 1→4 linkage.

Strategic Workflow

The following diagram outlines the dual-path strategy: Path A (Native) for structural linkage confirmation and Path B (Permethylated) for high-sensitivity quantification.

G Sample Crude Sample (Hydrolysate/Biological Fluid) Cleanup SPE Cleanup (C18/Carbograph) Sample->Cleanup Decision Analytical Goal? Cleanup->Decision Native Path A: Native Analysis (Structural Elucidation) Decision->Native Linkage ID Permeth Path B: Permethylation (Quantification/Sensitivity) Decision->Permeth High Sensitivity PGC_LC LC Separation Porous Graphitic Carbon (PGC) Native->PGC_LC Neg_ESI ESI-MS/MS (Negative Mode) Precursor: m/z 341 [M-H]- PGC_LC->Neg_ESI Diag_Ions Diagnostic Ions (m/z 281, 263) Confirms 1-4 Linkage Neg_ESI->Diag_Ions Rxn Solid-Phase Reaction (NaOH beads + MeI) Permeth->Rxn Pos_ESI ESI-MS (Positive Mode) Precursor: m/z 477 [M+Na]+ Rxn->Pos_ESI

Figure 1: Dual-path workflow for Mannobiose analysis. Path A utilizes negative ion fragmentation for linkage determination, while Path B enhances ionization for trace detection.

Protocol A: Structural Elucidation (Native PGC-LC-MS/MS)

Rationale: Native sugars in negative ion mode undergo specific cross-ring cleavages (CRC) that are diagnostic of the glycosidic linkage position. PGC columns are essential here as they can resolve alpha/beta anomers and linkage isomers (1-3 vs 1-4) which C18 cannot.

LC Conditions (PGC)
  • Column: Hypercarb (Thermo Fisher), 3 µm, 2.1 x 100 mm.

  • Temperature: 40°C (Higher temperature improves peak shape for sugars).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0). Note: High pH promotes deprotonation for negative mode.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic loading)

    • 2-20 min: 5% → 40% B (Linear gradient)

    • 20-25 min: 90% B (Wash)

    • 25-35 min: 5% B (Re-equilibration - Critical for PGC)

MS/MS Parameters (Negative Mode)
  • Ionization: ESI Negative Mode (-).

  • Precursor Ion: m/z 341.11 [M-H]⁻ (Calc. Monoisotopic Mass for C12H22O11 = 342.12 Da).

  • Collision Energy: Stepped NCE (20, 30, 40) to ensure generation of cross-ring fragments.

Data Interpretation: The "Fingerprint"

To confirm the 1→4 linkage , look for the following diagnostic pattern in the MS/MS spectrum of m/z 341:

m/z (Fragment)Ion TypeInterpretationSpecificity
341.1 [M-H]⁻PrecursorParent Ion
281.1

/ [M-H-60]⁻
Loss of C₂H₄O₂Diagnostic for 1→4 linkage
263.1 [M-H-78]⁻Loss of C₂H₄O₂ + H₂ODiagnostic for 1→4 linkage
179.0 C₁ / Y₁Glycosidic CleavageGeneric Hexose-Hexose
161.0 B₁ / Z₁Glycosidic CleavageGeneric Hexose-Hexose

Mechanistic Insight: The 1→4 linkage exposes the C1 and C2 of the reducing end ring to retro-aldol fragmentation, resulting in the loss of a 60 Da neutral fragment (C2H4O2). This pathway is sterically hindered or chemically impossible in 1→6 linkages, making m/z 281 a definitive marker for 1→4 mannobiose.

Protocol B: High-Sensitivity Quantification (Permethylation)

Rationale: Permethylation converts all free hydroxyl groups to methyl ethers. This stabilizes the molecule, prevents in-source fragmentation, and increases ionization efficiency by 10-50 fold in positive mode.

Solid-Phase Permethylation Protocol

This modern "spin-column" approach is superior to the traditional slurry method, offering higher recovery and safety.

Reagents:

  • Sodium Hydroxide (NaOH) beads.

  • Iodomethane (Methyl Iodide, MeI).[2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous.[3]

  • Acetonitrile (ACN).[4]

Step-by-Step Procedure:

  • Column Prep: Pack a small spin column (or glass pipette) with ~1 cm height of NaOH beads. Wash with 200 µL ACN, then 200 µL DMSO.

  • Sample Load: Dissolve dried mannobiose sample (1-10 µg) in 30 µL DMSO. Add 1.2 µL water and 20 µL Iodomethane.

  • Reaction: Apply the mixture to the NaOH column. Incubate at Room Temperature for 15 minutes.

  • Elution: Centrifuge gently (1000 x g) to collect the liquid.

  • Wash: Add another 20 µL Iodomethane to the column, wait 5 mins, and spin down into the same collection tube (to maximize recovery).

  • Quench & Extraction: Add 200 µL Chloroform and 200 µL Water to the collection tube. Vortex.

  • Phase Separation: Centrifuge. Discard the upper aqueous layer (contains salts).

  • Drying: Dry the lower Chloroform phase (containing Permethylated Mannobiose) under Nitrogen.

  • Reconstitution: Resuspend in 50% Methanol/Water for MS analysis.

MS Analysis (Positive Mode)
  • Target Ion: m/z 477.26 [M+Na]⁺ (Fully permethylated Hex-Hex).

  • Fragmentation: dominated by B-ions (non-reducing end) and Y-ions (reducing end).

  • Note: While less structurally diagnostic than negative mode, this mode provides the Linearity and LOD required for pharmacokinetic (PK) studies.

References

  • Structure & Immunostimulation

    • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells.[5][6]

    • Source:

  • Diagnostic Fragmentation (1-4 Linkage)

    • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides.
    • Source:

  • Permethylation Protocol

    • Permethylation for glycan analysis - Glycoscience Protocols.
    • Source:

  • PGC Chromatography

    • Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identific
    • Source:

Sources

Protocols for studying the prebiotic effects of beta-1,4-mannobiose in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating the dual-functionality of beta-1,4-mannobiose (MNB). It synthesizes protocols for microbial metabolism (Roseburia intestinalis, Bifidobacterium) and host immune signaling (TLR4/MD-2 interaction).

Dual-Action Prebiotic & Immunostimulatory Protocols

Executive Summary

Beta-1,4-mannobiose (MNB) is a disaccharide derived from the enzymatic hydrolysis of beta-mannan (e.g., from locust bean gum or konjac glucomannan). Unlike generic prebiotics that function solely as carbon sources, MNB exhibits a dual mechanism of action :

  • Selective Prebiotic: It is a specific substrate for key butyrate-producing bacteria, notably Roseburia intestinalis and specific Bifidobacterium strains (B. adolescentis), driving the production of short-chain fatty acids (SCFAs).

  • Direct Immunomodulator: MNB acts as a ligand for the TLR4/MD-2 complex on dendritic cells, triggering a distinct cytokine response independent of microbial fermentation.

This guide provides validated protocols for studying both pathways, ensuring a comprehensive assessment of MNB’s therapeutic potential.

Mechanism of Action & Biological Targets

Understanding the causality behind the protocols is essential for experimental design.

The "Selfish" Metabolic Pathway

While many gut bacteria degrade polysaccharides extracellularly, Roseburia intestinalis utilizes a specific uptake system for beta-mannooligosaccharides (MOS).

  • Transport: MNB is transported into the cytoplasm via a specific ABC transporter or permease.

  • Intracellular Processing: Unlike hydrolytic cleavage (which requires water), R. intestinalis employs mannobiose phosphorylases (e.g., RiGH130) to cleave MNB using inorganic phosphate. This yields mannose-1-phosphate and glucose/mannose, preserving energy for glycolysis.

  • Outcome: High-yield production of Butyrate , a critical colonocyte energy source.[1]

The Immune Signaling Pathway

MNB mimics pathogen-associated molecular patterns (PAMPs) without the toxicity of LPS. It binds to the hydrophobic pocket of MD-2 (associated with TLR4), inducing a signaling cascade that promotes the secretion of IL-6 and TNF-α, thereby "training" the innate immune system.

Visualizing the Dual Pathway

The following diagram illustrates the parallel processing of MNB by the microbiota and the host immune system.

MNB_Dual_Pathway cluster_Microbiome Pathway A: Microbiome Metabolism (Roseburia intestinalis) cluster_Immune Pathway B: Host Immune Signaling (Dendritic Cells) MNB Beta-1,4-Mannobiose (Substrate) Transporter ABC Transporter (Uptake) MNB->Transporter TLR4 TLR4/MD-2 Complex (Binding) MNB->TLR4 Phosphorylase Mannobiose Phosphorylase (RiGH130) Transporter->Phosphorylase Glycolysis Glycolysis (Energy Production) Phosphorylase->Glycolysis Butyrate Butyrate Production (SCFA) Glycolysis->Butyrate Signaling NF-kB / MAPK Activation TLR4->Signaling Cytokines Cytokine Release (IL-6, TNF-a, IL-10) Signaling->Cytokines

Caption: Dual-pathway mechanism showing metabolic conversion by R. intestinalis and immune activation via TLR4.

Protocol A: Anaerobic Batch Culture Fermentation

Objective: To quantify the specific utilization of MNB by Roseburia intestinalis and Bifidobacterium adolescentis and measure SCFA output.

Materials
  • Strains: Roseburia intestinalis (DSM 14610) and Bifidobacterium adolescentis (DSM 20083).

  • Media:

    • Basal Medium: YCFA (Yeast extract, Casitone, Fatty Acid) medium, modified to exclude glucose/carbon sources.

    • Substrate: Beta-1,4-Mannobiose (>95% purity, enzymatic grade).

  • Equipment: Anaerobic chamber (N2/CO2/H2: 80/10/10), HPLC system.

Experimental Workflow
  • Pre-culture: Revive strains in reinforced clostridial medium (RCM) or standard YCFA + Glucose (0.5%) for 24h at 37°C under anaerobic conditions.

  • Starvation Step (Critical): Wash cells 2x with PBS (anaerobic) to remove residual carbon. Resuspend in carbon-free YCFA.

  • Inoculation: Inoculate 1% (v/v) of washed suspension into experimental tubes containing:

    • Test: YCFA + 0.5% (w/v) MNB.

    • Positive Control: YCFA + 0.5% Glucose (or Inulin for Bifidobacterium).

    • Negative Control: YCFA (No Carbon Source).

  • Incubation: Incubate at 37°C anaerobically.

  • Sampling: Collect 1 mL aliquots at T=0, 6, 12, 24, and 48 hours.

    • Measure OD600 for growth kinetics.

    • Centrifuge (10,000 x g, 5 min), filter supernatant (0.22 µm) for HPLC.

Analytical Method: SCFA Quantification via HPLC

Self-Validating Step: The detection of butyrate in R. intestinalis cultures confirms metabolic processing. Bifidobacterium should produce primarily acetate and lactate.

ParameterCondition
Column Bio-Rad Aminex HPX-87H (Ion Exclusion) or equivalent
Mobile Phase 0.005 M H2SO4 (Isocratic)
Flow Rate 0.6 mL/min
Temperature 50°C
Detector UV (210 nm) or Refractive Index (RI)
Run Time 30–45 minutes
Target Analytes Acetate, Propionate, Butyrate, Lactate, Formate

Protocol B: Immunostimulatory Assay (Dendritic Cells)

Objective: To verify the direct interaction of MNB with the host immune system, independent of bacteria.

Materials
  • Cells: Murine Bone Marrow-Derived Dendritic Cells (BMDCs) or RAW 264.7 macrophages.[2]

  • Reagents:

    • GM-CSF (for differentiation).

    • LPS (Positive Control - use low concentration 10 ng/mL).

    • Polymyxin B (To neutralize potential endotoxin contamination in MNB samples).

    • TLR4 Inhibitor (e.g., TAK-242) for mechanistic validation.

Experimental Workflow
  • Differentiation: Culture bone marrow cells with GM-CSF (20 ng/mL) for 6-8 days to generate immature DCs.

  • Treatment: Seed DCs (1 x 10^6 cells/mL) in 24-well plates. Treat with:

    • Vehicle: Media only.

    • MNB Low: 10 µM.

    • MNB High: 100 µM.

    • LPS Control: 10 ng/mL.

    • Inhibitor Check: Pre-incubate with TAK-242 (1 µM) for 1h, then add MNB.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Analysis: Collect supernatant for ELISA (IL-6, TNF-α, IL-10).

Data Interpretation[3][4]
  • Success Criteria: MNB should induce a dose-dependent increase in IL-6 and TNF-α.

  • Validation: The effect must be significantly reduced or abolished in the presence of the TLR4 inhibitor (TAK-242). If the effect persists with Polymyxin B but vanishes with TAK-242, the activity is intrinsic to MNB and not due to endotoxin contamination.

Expected Results & Troubleshooting

Quantitative Benchmarks

The following table summarizes expected metabolic outputs for R. intestinalis grown on MNB vs. Glucose.

AnalyteGlucose (Control)MNB (Test)Interpretation
Growth (Max OD600) 1.2 - 1.50.8 - 1.1MNB supports robust but slightly slower growth than glucose.
Butyrate (mM) 10 - 1512 - 18 MNB often shifts metabolism toward higher butyrate efficiency.
Acetate (mM) VariableLowAcetate is consumed/converted in butyrate synthesis pathways.
Residual Sugar < 5%< 10%High consumption indicates efficient transport systems.
Troubleshooting Guide
  • Issue: No growth of R. intestinalis on MNB.

    • Root Cause:[3][4] The strain may lack the specific RiGH130 phosphorylase gene (strain variation) or the MNB purity is low (inhibitors present).

    • Solution: Verify strain identity (16S sequencing) and use enzymatic-grade MNB (>95%).

  • Issue: High background cytokine levels in Immune Assay.

    • Root Cause:[3][4] Endotoxin contamination in the MNB preparation.

    • Solution: Pass MNB solution through an endotoxin removal column (e.g., polymyxin B resin) before the assay. Always run a Polymyxin B control well.

References

  • La Rosa, S. L., et al. (2019). The human gut Firmicute Roseburia intestinalis is a primary degrader of dietary β-mannans.[5][6] Nature Communications, 10, 905. Link

  • Goh, Y. J., & Klaenhammer, T. R. (2015). Genetic mechanisms of prebiotic oligosaccharide metabolism in probiotic microbes. Annual Review of Food Science and Technology, 6, 137-156. Link

  • Wang, J., et al. (2021). β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex.[2] Cells, 10(7), 1774. Link

  • Cuskin, F., et al. (2015). Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism. Nature, 517, 165–169. Link

  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115.[7] Link

Sources

Application Note: Cell-Based Evaluation of Mannobiose Immunostimulatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mannobiose (MNB), specifically


-1,4-mannobiose, has emerged as a potent functional oligosaccharide capable of modulating innate immunity. Unlike non-specific immunostimulants, MNB exhibits a targeted interaction with surface receptors on macrophages, driving the production of nitric oxide (NO) and pro-inflammatory cytokines. This Application Note provides a rigorous, standardized workflow for quantifying this activity. We address the critical challenge of endotoxin contamination  in carbohydrate samples and detail a multi-parametric approach using RAW 264.7 murine macrophages to validate MNB efficacy.

Mechanistic Background & Signaling Pathways

To design an effective assay, one must understand the signal transduction initiated by MNB. MNB acts primarily as a ligand for the Mannose Receptor (MR/CD206) and, depending on the structural conformation, may modulate Toll-like Receptor 4 (TLR4) signaling.

Upon binding, these receptors recruit adaptor proteins (MyD88), triggering a phosphorylation cascade that results in the nuclear translocation of NF-


B . This transcription factor drives the expression of enzymes like iNOS (inducible Nitric Oxide Synthase) and cytokines such as TNF-

and IL-6.
Figure 1: Mannobiose Signaling Cascade

The following diagram illustrates the theoretical pathway activated by MNB, highlighting the key biomarkers measured in this guide.

MNB_Signaling MNB Mannobiose (Ligand) Receptors Mannose Receptor / TLR4 MNB->Receptors Binding Adaptors MyD88 / TRAF6 Receptors->Adaptors Recruitment Kinases MAPK / IKK Complex Adaptors->Kinases Phosphorylation NFkB NF-κB Translocation Kinases->NFkB Activation Nucleus Nucleus (Transcription) NFkB->Nucleus Promoter Binding iNOS iNOS Expression Nucleus->iNOS Cytokines TNF-α / IL-6 / IL-1β Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Enzymatic Action

Caption: Putative signaling pathway of Mannobiose in macrophages leading to immune effector production.

Experimental Strategy & Controls

The "Endotoxin Trap" (Critical Expert Insight)

A common failure point in carbohydrate immunology is Lipopolysaccharide (LPS) contamination . MNB is often derived from enzymatic hydrolysis of plant gums (e.g., Konjac, Guar). If the sample contains trace LPS, your assay will measure the LPS activity, not the MNB activity.

  • Mandatory Control: You must run a parallel condition with Polymyxin B (PMB) . PMB binds and neutralizes LPS but does not affect Mannobiose.

    • If MNB + PMB shows reduced activity compared to MNB alone, your sample is contaminated.

    • If MNB + PMB retains activity, the immunostimulation is intrinsic to the Mannobiose.

Cell Model Selection
  • Primary Model: RAW 264.7 (Murine Macrophages) .

    • Why: High sensitivity to polysaccharides; robust NO production; adherent and easy to handle.

  • Secondary Model (Validation): Bone Marrow-Derived Macrophages (BMDM).

Protocol: Sample Preparation & Cytotoxicity Screening

Before measuring efficacy, we must establish the non-toxic concentration range.

Materials
  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM High Glucose + 10% FBS + 1% Pen/Strep.

  • CCK-8 (Cell Counting Kit-8) or MTT Reagent.

  • Mannobiose Standard (>95% purity).

Workflow
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100 µL of fresh media containing MNB at serial dilutions (e.g., 10, 50, 100, 250, 500, 1000 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Acceptance Criteria: Only concentrations yielding >90% cell viability relative to the untreated control should be used for immunostimulatory assays.

Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

NO is the hallmark of macrophage activation. This is the most cost-effective screening method for MNB activity.

Reagents
  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Standard: Sodium Nitrite (

    
    ).
    
Step-by-Step Procedure
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Allow adherence (overnight).
    
  • Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media for 2 hours prior to treatment to reduce basal background.

  • Treatment: Treat cells with:

    • Negative Control: Media only.

    • Positive Control: LPS (1 µg/mL).

    • Experimental: MNB (Safe concentrations determined in Protocol 3).

    • Specificity Control: MNB + Polymyxin B (10 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Harvest: Transfer 100 µL of culture supernatant to a fresh 96-well plate. Note: Do not disturb the cell monolayer; cells can be lysed later for protein normalization.

  • Reaction: Add 50 µL Reagent A. Incubate 5 min (Dark). Add 50 µL Reagent B. Incubate 5 min (Dark).

  • Measurement: Read Absorbance at 540 nm immediately.

Data Analysis

Calculate NO concentration using a standard curve generated from


 (0–100 µM).

Protocol: Cytokine Profiling (ELISA)

While NO indicates activation, specific cytokines define the type of immune response (e.g., Th1-polarizing).

Target Analytes
  • TNF-

    
    :  Early phase inflammatory marker.
    
  • IL-6: Systemic immune mediator.

  • IL-1

    
    :  Indicates inflammasome activation.
    
Procedure (Sandwich ELISA)

Use commercially available matched-pair antibody sets (e.g., R&D Systems or BioLegend).

  • Supernatant Collection: Use the remaining supernatant from the NO assay or run a dedicated 24-well plate experiment (

    
     cells/well) to generate more volume.
    
  • Coating: Coat high-binding ELISA plates with Capture Antibody overnight at 4°C.

  • Blocking: Block with 1% BSA/PBS for 1 hour.

  • Sample Addition: Add 100 µL of cell supernatant (undiluted or 1:2 dilution). Incubate 2 hours.

  • Detection: Add Biotinylated Detection Antibody

    
     Streptavidin-HRP 
    
    
    
    TMB Substrate.
  • Stop: Add 2N

    
    . Read at 450 nm (with 570 nm correction).
    

Protocol: Phagocytosis Uptake Assay (Functional Readout)

Immunostimulation should result in enhanced phagocytic capacity.

Method: Neutral Red Uptake
  • Treatment: Treat RAW 264.7 cells with MNB for 18–24 hours.

  • Staining: Remove media. Add 100 µL of 0.075% Neutral Red solution.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Wash cells

    
     with PBS to remove non-internalized dye.
    
  • Lysis/Elution: Add 100 µL Lysis Buffer (1:1 Ethanol:0.1M Acetic Acid).

  • Quantification: Shake plate for 10 min. Read Absorbance at 540 nm.

Interpretation: Higher absorbance indicates higher lysosomal uptake of the dye, correlating with increased phagocytic activity.

Integrated Workflow Summary

Workflow Step1 1. Cell Seeding (RAW 264.7) Step2 2. Treatment (MNB +/- PMB) Step1->Step2 Step3 3. Incubation (24 Hours) Step2->Step3 Step4 4. Harvest Supernatant Step3->Step4 Assay3 Cell Viability (CCK-8 on Monolayer) Step3->Assay3 Residual Cells Assay1 Griess Assay (NO Production) Step4->Assay1 Assay2 ELISA (TNF-α, IL-6) Step4->Assay2

Caption: Integrated experimental workflow for supernatant analysis and cell viability checks.

Data Presentation & Troubleshooting

Expected Results Summary
AssayControl (Media)MNB (Low Dose)MNB (High Dose)LPS (Positive Ctrl)
Cell Viability 100%95-100%>90%>85%
NO Production < 2 µM5-10 µM15-30 µM> 40 µM
TNF-

UndetectableModerate (+)High (++)Very High (+++)
Phagocytosis BaselineEnhancedEnhancedEnhanced
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background NO High passage number or stressed cells.Use RAW 264.7 cells < Passage 15. Starve cells in low serum before treatment.
No Response to MNB Receptor downregulation or low dose.Check expression of CD206/TLR4. Increase MNB concentration range.
High Cytotoxicity Osmotic stress or contamination.Ensure MNB is dissolved in media, not water. Check pH.
MNB+PMB has no activity Endotoxin contamination.Your MNB sample is contaminated with LPS. Purify using ion-exchange chromatography.

References

  • Ferreira, S. S., et al. (2015). Structure-function relationships of immunostimulatory polysaccharides. Carbohydrate Polymers.

  • Schepetkin, I. A., & Quinn, M. T. (2006). Botanical polysaccharides: Macrophage immunomodulation and therapeutic potential. International Immunopharmacology.

  • Friedman, R. (1998). Endotoxin contamination in cell culture: A review of the issue. Nature Methods (Historical Archive).

  • Tao, Y., et al. (2010). Raw 264.7 macrophage activation by polysaccharides. Journal of Ethnopharmacology.

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry (The Griess Method Standard).

Application of 4-O-beta-D-Mannopyranosyl-D-mannose in Glycobiology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the applications of 4-O-beta-D-Mannopyranosyl-D-mannose, a disaccharide of significant interest in the field of glycobiology. We will delve into its role as an immunomodulator, a tool for enzymatic studies, and its potential in the development of novel therapeutics and prebiotics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Introduction to 4-O-beta-D-Mannopyranosyl-D-mannose

4-O-beta-D-Mannopyranosyl-D-mannose, also known as β-(1→4)-mannobiose, is a disaccharide composed of two mannose units linked by a β-1,4-glycosidic bond. This structure is a fundamental component of various mannans, which are polysaccharides found in the cell walls of plants, fungi, and bacteria. In recent years, β-(1→4)-mannobiose has garnered significant attention for its ability to interact with and modulate the innate immune system, making it a valuable tool for immunological research and a promising candidate for therapeutic development.[1]

Key Properties of 4-O-beta-D-Mannopyranosyl-D-mannose:

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
CAS Number 14417-51-7
Synonyms β-(1→4)-Mannobiose, Mannobiose
Solubility Soluble in water

Application in Immunology: Probing Innate Immune Responses

One of the most exciting applications of 4-O-beta-D-Mannopyranosyl-D-mannose is its ability to act as an immunostimulatory molecule, specifically through the activation of dendritic cells (DCs).[2][3] Dendritic cells are key antigen-presenting cells that bridge the innate and adaptive immune systems.

Mechanism of Action: TLR4/MD-2 Complex Agonist

Research has demonstrated that β-(1→4)-mannobiose directly activates murine bone marrow-derived dendritic cells (BMDCs) by binding to the Toll-like receptor 4 (TLR4)/MD-2 complex.[1][4] This interaction triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the anti-inflammatory cytokine IL-10.[1][3] This finding is significant as it positions β-(1→4)-mannobiose as a non-lipopolysaccharide (LPS) agonist of TLR4, offering a potentially safer alternative for immune modulation.

TLR4_Signaling mannobiose 4-O-beta-D-Mannopyranosyl-D-mannose TLR4_MD2 TLR4/MD-2 Complex mannobiose->TLR4_MD2 Binds to MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 TRIF TRIF-dependent pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Induces IFNs Type I IFN Production IRFs->IFNs Induces Adjuvant_Workflow start Formulate Vaccine (Antigen + Mannobiose) immunize Immunize Animal Model (e.g., mice) start->immunize collect_samples Collect Sera and Splenocytes immunize->collect_samples challenge Challenge with Pathogen (optional) immunize->challenge elisa Measure Antigen-Specific Antibody Titers (ELISA) collect_samples->elisa elispot Analyze Antigen-Specific T-cell Responses (ELISPOT) collect_samples->elispot evaluate Evaluate Protection challenge->evaluate

Figure 2: Workflow for evaluating the adjuvant potential of 4-O-beta-D-Mannopyranosyl-D-mannose.

Application Note: A Candidate Prebiotic

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon. Mannooligosaccharides, including β-(1→4)-mannobiose, have been investigated for their prebiotic potential. [5][6]They can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs), which have numerous health benefits. [7][8]

Protocol: In Vitro Fermentation Model for Prebiotic Activity Assessment

This protocol provides a method for assessing the prebiotic potential of 4-O-beta-D-Mannopyranosyl-D-mannose using an in vitro batch fermentation model with human fecal microbiota. [9][10] Materials:

  • 4-O-beta-D-Mannopyranosyl-D-mannose

  • Fresh human fecal samples from healthy donors

  • Anaerobic fermentation medium (e.g., basal medium with peptone water, yeast extract, and salts)

  • Inulin or fructooligosaccharides (FOS) as a positive control

  • Anaerobic chamber or jars

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit and reagents for 16S rRNA gene sequencing

Procedure:

  • Preparation of Fecal Slurry:

    • In an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic buffer to create a 10% (w/v) slurry.

  • Fermentation Setup:

    • To sterile anaerobic tubes containing 9 mL of fermentation medium, add 1 mL of the fecal slurry.

    • Add 4-O-beta-D-Mannopyranosyl-D-mannose to a final concentration of 1% (w/v).

    • Include a no-substrate control and a positive control with inulin or FOS.

  • Incubation:

    • Incubate the tubes anaerobically at 37°C for 24-48 hours.

  • Sample Analysis:

    • SCFA Analysis: At different time points (e.g., 0, 12, 24, 48 hours), collect aliquots of the fermentation broth. Acidify the samples and analyze the concentrations of acetate, propionate, and butyrate by GC.

    • Microbiota Analysis: At the end of the fermentation, extract total DNA from the samples. Perform 16S rRNA gene sequencing to analyze changes in the composition of the gut microbiota.

Expected Results:

Fermentation of 4-O-beta-D-Mannopyranosyl-D-mannose should lead to an increase in the production of SCFAs, particularly butyrate, and a selective increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus species compared to the no-substrate control.

Quality Control and Synthesis

For reliable and reproducible results in biological assays, the purity and structural integrity of 4-O-beta-D-Mannopyranosyl-D-mannose are paramount. While commercially available, it can also be synthesized enzymatically or chemically. [11][12] Quality Control Parameters:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [13]

Conclusion

4-O-beta-D-Mannopyranosyl-D-mannose is a versatile and valuable tool in glycobiology research. Its well-defined immunostimulatory activity through TLR4 engagement provides a powerful means to study innate immunity and develop novel vaccine adjuvants. Its role as a substrate for β-mannosidases facilitates enzymatic characterization, and its potential as a prebiotic warrants further investigation for its impact on gut health. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this important disaccharide in their studies.

References

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. MDPI. Available from: [Link]

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. PubMed. Available from: [Link]

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. PubMed Central. Available from: [Link]

  • β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. PubMed. Available from: [Link]

  • Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes. NIH. Available from: [Link]

  • Enhanced Enzymatic Performance of β-Mannanase Immobilized on Calcium Alginate Beads for the Generation of Mannan Oligosaccharides. PubMed Central. Available from: [Link]

  • An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months. MDPI. Available from: [Link]

  • NHS-activated Sepharose 4 Fast Flow. Cytiva. Available from: [Link]

  • Deploying an In Vitro Gut Model to Assay the Impact of the Mannan-Oligosaccharide Prebiotic Bio-Mos on the Atlantic Salmon (Salmo salar) Gut Microbiome. PubMed Central. Available from: [Link]

  • A glucose/mannose binding lectin from litchi (Litchi chinensis) seeds: Biochemical and biophysical characterizations. PubMed Central. Available from: [Link]

  • Active site (blue) of β -mannosidase with docked p -nitrophenyl- β - D... ResearchGate. Available from: [Link]

  • Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. PubMed Central. Available from: [Link]

  • In Vitro Synthesis and Crystallization of β-1,4-Mannan. ACS Publications. Available from: [Link]

  • Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides. PubMed Central. Available from: [Link]

  • A Nanoplasmonic Assay for Point-of-Care Detection of Mannose-Binding Lectin in Human Serum. ACS Applied Materials & Interfaces. Available from: [Link]

  • Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices. PubMed Central. Available from: [Link]

  • Synthetic Strategies for Bioactive Oligosaccharides. MDPI. Available from: [Link]

  • NHS Mag Sepharose. Scientific Laboratory Supplies. Available from: [Link]

  • Purification and Characterization of Endo-β-1,4 Mannanase from Aspergillus niger gr for Application in Food Processing Industry. SpringerLink. Available from: [Link]

  • An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. Don Whitley Scientific. Available from: [Link]

  • Kinetic Study on the Binding of Lectin to Mannose Residues in a Polymer Brush. ResearchGate. Available from: [Link]

  • β-1,4-mannobiose stimulates innate immune responses and induces TLR4-dependent activation of mouse macrophages but reduces severity of inflammation during endotoxemia in mice. PubMed. Available from: [Link]

  • Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PubMed Central. Available from: [Link]

  • An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors. CentAUR. Available from: [Link]

  • Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. ResearchGate. Available from: [Link]

  • Coupling of proteins to PureCube NHS-Activated Agarose. Cube Biotech. Available from: [Link]

  • Microbead Analysis of Cell Binding to Immobilized Lectin: An Alternative to Microarrays in the Development of Carbohydrate Drugs and Diagnostic Tests. NIH. Available from: [Link]

  • Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations. Semantic Scholar. Available from: [Link]

  • Mannan endo-1,4-beta-mannosidase. M-CSA. Available from: [Link]

  • Purification, Partial Characterization and Immobilization of a Mannose-Specific Lectin from Seeds of Dioclea lasiophylla Mart. MDPI. Available from: [Link]

  • Gut microbiota-derived short chain fatty acids facilitate microbiota:host crosstalk and modulate obesity and hypertension. NIH. Available from: [Link]

  • Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii. NIH. Available from: [Link]

  • In Vitro Modulation of Human Intestinal Microbiota by Mannoligosaccharides Synthesized from Amorphophallus muelleri Glucomannan. ResearchGate. Available from: [Link]

  • Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from. Semantic Scholar. Available from: [Link]

  • Vaccine adjuvants used in pre-clinical and clinical development against infectious dis- ease pathogens. ResearchGate. Available from: [Link]

  • Synthetic chitin oligosaccharide nanocrystals and their higher-order assemblies. Chemical Science. Available from: [Link]

  • β-Mannosidase from Cellulomonas fimi: Immobilization Study and Application in the β-Mannoside Synthesis. MDPI. Available from: [Link]

  • Full article: Guided dietary fibre intake as a means of directing short-chain fatty acid production by the gut microbiota. Taylor & Francis Online. Available from: [Link]

  • (PDF) Kinetic Properties of Purified β-Mannanase from Penicillium italicum. ResearchGate. Available from: [Link]

Sources

Use of beta-1,4-mannobiose as a standard in carbohydrate analysis

High-Resolution Analysis of -1,4-Mannobiose: A Dual-Methodology Framework

Abstract


1



High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Hydrophilic Interaction Liquid Chromatography Mass Spectrometry (HILIC-MS)

Introduction & Biological Significance[2]

The Analyte

12345

Why It Matters: The TLR4 Connection

Recent studies have elevated the status of

TLR4/MD-2 complex

Analytical Challenges
  • Isomerism: It must be resolved from

    
    -1,6-mannobiose (isomannobiose) and 
    
    
    -1,4-mannotriose.
  • Detection: Carbohydrates lack chromophores, making standard UV-HPLC useless without derivatization.

  • Hygroscopicity: As a standard, it rapidly absorbs atmospheric moisture, altering mass accuracy.

Core Methodology: HPAEC-PAD

The Gold Standard for Quantification

Principle: At high pH (>12), the hydroxyl groups of carbohydrates ionize (pKa

67
Instrumentation & Consumables[8][9][10][11][12]
  • System: Dionex ICS-6000 or equivalent metal-free IC system.

  • Column: CarboPac PA200 (3 x 250 mm) – Selected for its superior resolution of oligosaccharides compared to the older PA1 or PA100.[8]

  • Guard Column: CarboPac PA200 Guard (3 x 50 mm).

  • Detector: Electrochemical Detector (ED) with disposable Gold Working Electrode and Ag/AgCl Reference Electrode.[9]

  • Eluents:

    • Eluent A: 100 mM NaOH (Carbonate-free).

    • Eluent B: 100 mM NaOH / 500 mM Sodium Acetate (NaOAc).

Reagent Preparation (Critical Step)
  • 100 mM NaOH: Do not use pellets. Use 50% w/w NaOH solution (low carbonate).[8] Pipette 5.2 mL of 50% NaOH into 995 mL of degassed, 18.2 M

    
     water. Keep under Helium or Nitrogen headspace to prevent carbonate formation (which shifts retention times).
    
  • Standard Handling: Dry the

    
    -1,4-mannobiose standard in a vacuum desiccator over P
    
    
    O
    
    
    for 24 hours before weighing. Prepare a 1000 mg/L stock in water; store at -20°C.
Gradient Protocol

Flow Rate: 0.5 mL/min Temperature: 30°C

Time (min)% Eluent A (100mM NaOH)% Eluent B (NaOH + NaOAc)NaOAc Conc. (mM)Phase
0.0 10000Equilibration
10.0 10000Isocratic (Elutes Mannose)
10.1 10000Start Gradient
35.0 5050250Linear Gradient (Elutes Oligos)
35.1 0100500Column Wash
40.0 0100500Hold Wash
40.1 10000Return to Initial
55.0 10000Re-equilibration

Waveform: Standard Carbohydrate Quadruple Potential (Gold Electrode).[10]

Confirmatory Methodology: HILIC-MS

For Structural Validation & Complex Matrices

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugars using a water-rich layer on a polar stationary phase. Coupling to Mass Spectrometry (MS) provides mass confirmation, distinguishing mannobiose (m/z 341) from hexose monomers (m/z 179) or contaminants.

Protocol
  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80, 2.0 x 150 mm, 3

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.4 adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: 80% B to 50% B over 20 minutes.

  • MS Detection: ESI Negative Mode.

    • Target Ion: [M-H]

      
       = 341.1 m/z (Mannobiose).
      
    • Fragment Ion: 179 m/z (Mannose monomer, via in-source fragmentation).

Application: Enzymatic Hydrolysis Monitoring

This workflow demonstrates how to use the standard to validate the production of mannooligosaccharides (MOS) from biomass.

Gcluster_0Substrate Preparationcluster_1Enzymatic Reactioncluster_2Analysis & ValidationLBGLocust Bean Gum(Galactomannan)HeatHydration(80°C, 30 min)LBG->HeatHydrolysisHydrolysis(pH 6.0, 50°C, 4-24h)Heat->HydrolysisEnzymeβ-Mannanase(Endo-1,4-β)Enzyme->HydrolysisStopHeat Inactivation(100°C, 10 min)Hydrolysis->StopFilterFiltration(0.22 µm PVDF)Stop->FilterHPAECHPAEC-PAD Analysis(CarboPac PA200)Filter->HPAECQuantQuantification vs.β-1,4-Mannobiose StdHPAEC->Quant

Figure 1: Workflow for generating and quantifying mannobiose from galactomannan substrates.

Experimental Steps
  • Substrate: Dissolve 0.5% (w/v) Locust Bean Gum in 50 mM Sodium Phosphate buffer (pH 6.0).

  • Enzyme Addition: Add

    
    -mannanase (e.g., 5 U/mL). Incubate at 50°C.
    
  • Sampling: Aliquot at 0, 2, 4, and 24 hours.

  • Termination: Boil samples for 10 mins to denature the enzyme.

  • Clean-up: Centrifuge (10,000 x g) and filter supernatant (0.22

    
    m).
    
  • Analysis: Inject 10

    
    L into HPAEC-PAD. Use the 
    
    
    -1,4-mannobiose standard calibration curve (2.5 – 50 mg/L) to quantify yield.

Quality Control & Validation

To ensure the trustworthiness of your data, the following validation parameters must be met using the

ParameterAcceptance CriteriaExperimental Method
Linearity (R²) > 0.9955-point calibration (1, 5, 10, 25, 50 mg/L).
LOD (Limit of Detection) < 0.1 mg/LSignal-to-Noise ratio of 3:1.
Precision (RSD) < 2.0%6 replicate injections of 10 mg/L standard.
Recovery 90-110%Spike standard into a blank matrix (e.g., buffer).
Resolution (Rs) > 1.5Separation between Mannose (M1) and Mannobiose (M2).
Troubleshooting Common Issues
  • Loss of Resolution: Usually indicates carbonate contamination in the NaOH eluent. Solution: Prepare fresh eluent using 50% w/w NaOH and install a carbonate removal device (e.g., Dionex CR-ATC) if available.

  • Declining Response: Gold electrode fouling. Solution: Polish the gold electrode with a mild abrasive block or execute a more aggressive cleaning waveform.

References

  • Ibuki, M., et al. (2013).

    
    -1,4-mannobiose stimulates innate immune responses and induces TLR4-dependent activation of mouse macrophages.[3][5] Journal of Nutrition, 143(3), 384-391. Retrieved from [Link]
    
  • Cheng, T.Y., et al. (2021).

    
    -(1$\rightarrow$4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex.[1][3][12] Cells, 10(7), 1774. Retrieved from [Link]
    
  • Kornberger, P., et al. (2017). HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability.[13] Analytical and Bioanalytical Chemistry, 409, 6699–6711. Retrieved from [Link]

  • Kumagai, Y., et al. (2024). Production and characterization of manno-oligosaccharides from hydrolysis of mannan substrates by recombinant beta-mannanase. ResearchGate. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: High-Performance Separation of Mannooligosaccharide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: Selecting the Right Separation Mode

Before troubleshooting, ensure you are using the correct chromatographic mode for your specific isomer resolution needs. Mannooligosaccharides (MOS) present two distinct isomer challenges: Linkage Isomers (e.g., Man-


-1,3-Man vs. Man-

-1,6-Man) and Anomeric Isomers (

vs.

forms at the reducing end).

Use the following decision matrix to validate your current setup.

MethodSelection Start Start: Sample State Native Native (Underivatized) Start->Native Labeled Derivatized (e.g., 2-AB, 2-AA) Start->Labeled Decision1 Priority: Structural Isomers? Native->Decision1 Decision2 Priority: MS Compatibility? Labeled->Decision2 HPAEC Method A: HPAEC-PAD (High Resolution for Linkage Isomers) Decision1->HPAEC Yes (Gold Standard) PGC Method B: PGC LC-MS (Porous Graphitized Carbon) Decision1->PGC Yes (MS Required) Decision2->PGC Complex Isomers HILIC Method C: HILIC-FLD/MS (Standard for Glycan Profiling) Decision2->HILIC Routine Profiling

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on sample state and analytical priority.

Troubleshooting Guide: Frequently Asked Questions

Category A: Peak Shape & Anomerization Issues

Q: Why do I see double peaks for a single mannooligosaccharide standard (e.g., Man3)?

A: This is likely due to mutarotation . Reducing sugars exist in equilibrium between


 and 

anomers in solution. In standard Reverse Phase (RP) or HILIC modes at neutral pH and ambient temperature, the interconversion rate is slow enough that the column partially separates the two forms, resulting in peak splitting or broadening.

The Fix:

  • High pH (HPAEC-PAD): At pH > 12 (used in HPAEC), the reducing proton is removed, favoring the open-chain form or rapid equilibrium, resulting in a single sharp peak.

  • Temperature Control: In HILIC, increasing column temperature (e.g., to 60°C) accelerates mutarotation so the detector sees a weighted average (single peak). Caution: Verify thermal stability of your MOS.

  • Derivatization (Recommended): Perform reductive amination (see Protocol 1 below). This opens the ring and "locks" the reducing end, eliminating anomers permanently.

Q: My peaks are tailing significantly on my PGC column.

A: Porous Graphitized Carbon (PGC) has strong retention for planar molecules. Tailing often indicates:

  • Overloading: PGC has a lower loading capacity than C18. Dilute your sample.

  • Ionic Interactions: PGC surfaces can become charged. Ensure your mobile phase contains a modifier (e.g., 0.1% Formic Acid or Ammonium Acetate) to suppress secondary interactions.

  • Column Fouling: PGC retains hydrophobic contaminants avidly. Regenerate the column using a "strong solvent" wash (e.g., THF/Acetone cycles) as per the manufacturer's protocol.

Category B: Resolution of Linkage Isomers

Q: I cannot separate


-1,3 from 

-1,6 linked isomers using HILIC.

A: HILIC separates primarily based on hydrophilicity (size/DP). Linkage isomers often have identical hydrophilicity. The Fix: Switch to HPAEC-PAD or PGC .

  • Mechanism: HPAEC separates based on the pKa of hydroxyl groups, which varies significantly depending on the linkage position. PGC separates based on the 3D planar shape of the molecule.

  • HPAEC Optimization: Use a Sodium Acetate gradient in 100 mM NaOH. The acetate ion acts as a "pusher." A shallow acetate gradient (e.g., 0–200 mM over 30 mins) is critical for resolving linkage isomers.

Q: In HPAEC-PAD, my retention times are drifting shorter with every run.

A: This is the classic signature of Carbonate Contamination . Hydroxide eluents absorb CO


 from the air, forming carbonate (CO

). Carbonate is a stronger eluent than hydroxide and binds to the anion-exchange column, reducing the available capacity for your sugars.

The Fix:

  • Eluent Prep: Use degassed, 18 M

    
     water. Keep eluents under a blanket of Helium or Nitrogen.
    
  • Hardware: Install a Carbonate Removal Device (CRD) if available.

  • Manual Generation: Do not just "top off" eluent bottles. Discard old eluent, rinse the bottle, and prepare fresh.

Comparative Data: Isomer Selectivity

The following table summarizes the separation capability for common Mannose isomers (e.g., Man


 isomers).
FeatureHPAEC-PADHILIC (Amide)PGC (Graphite)
Separation Principle Anion Exchange (pKa differences)Partitioning (Hydrophilicity)Adsorption (3D Planarity)
Isomer Resolution Excellent (Resolves 1,2/1,3/1,6)Moderate (Often co-elutes isomers)Superior (Resolves subtle shape changes)
Sample Prep None (Native)Derivatization (2-AB/2-AA)Native or Reduced
MS Compatibility Difficult (Requires desalting)ExcellentExcellent
Key Limitation Carbonate sensitivityAnomerization (if native)Strong retention/Carryover

Experimental Protocols

Protocol 1: Reductive Amination with 2-AB (for HILIC)

Purpose: To eliminate anomerization and increase sensitivity via fluorescence detection.

Reagents:

  • 2-Aminobenzamide (2-AB)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) - Toxic: Handle in fume hood.
    
  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

Workflow:

  • Preparation: Dissolve 5 mg 2-AB and 6 mg NaCNBH

    
     in 100 
    
    
    
    L of DMSO:Acetic Acid (7:3 v/v).
  • Incubation: Add 5

    
    L of reagent mixture to dried MOS sample (1–50 nmol).
    
  • Reaction: Incubate at 65°C for 2 hours.

  • Cleanup (Critical): Remove excess reagent using a specialized HILIC SPE cartridge or paper chromatography (Whatman 3MM) to prevent dye interference.

  • Analysis: Inject onto HILIC column (Ex: 330 nm, Em: 420 nm).

Protocol 2: Carbonate-Free Eluent Generation (for HPAEC)

Purpose: To stabilize retention times for linkage isomers.

  • Water: Filter 18.2 M

    
     water through a 0.2 
    
    
    
    m membrane.
  • Degas: Vacuum degas or sparge with Helium for 20 minutes before adding NaOH.

  • Concentrate: Use 50% w/w NaOH solution (commercially available low-carbonate grade). Do not use pellets , as they are coated in carbonate.

  • Mixing: Gently pipette the required volume of 50% NaOH into the water without stirring aggressively (which introduces air).

  • Blanket: Immediately cap and pressurize with inert gas (He/N

    
    ).
    

Troubleshooting Logic Flow

Use this logic flow to diagnose specific chromatographic failures.

Troubleshooting Issue Identify Issue Split Peak Splitting Issue->Split Drift RT Drift (Shortening) Issue->Drift Coelution Isomer Co-elution Issue->Coelution CheckTemp Check Temp/pH (Mutarotation?) Split->CheckTemp CheckCarb Check Eluent (Carbonate?) Drift->CheckCarb CheckGrad Optimize Gradient (Shallower Slope?) Coelution->CheckGrad Action1 Increase Temp or Derivatize CheckTemp->Action1 Action2 Remake Eluents (Vacuum Degas) CheckCarb->Action2 Action3 Switch Column (HILIC -> PGC/HPAEC) CheckGrad->Action3

Figure 2: Logic flow for diagnosing common HPLC separation failures.

References

  • Pabst, M., et al. (2007). Glycan profiles of the 27 N-glycosylation sites of the HIV envelope protein gp120. Biological Chemistry. (Demonstrates PGC separation of isomers). Retrieved from [Link]

  • Wuhrer, M., et al. (2005). Glycomics using mass spectrometry. Mass Spectrometry Reviews. (Overview of derivatization techniques). Retrieved from [Link]

  • Ludger Ltd. (2024). Guide to 2-AB Labeling of Glycans. Retrieved from [Link]

Optimization of reaction conditions for beta-mannanase hydrolysis

Technical Support Center: -Mannanase Hydrolysis Optimization

Status: Online Operator: Senior Application Scientist Ticket ID: B-MAN-OPT-2024 Subject: Troubleshooting Reaction Kinetics, Yield Maximization, and Assay Validation

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the optimization of endo-1,4-


-mannanase

Optimization is not merely about finding the "highest peak" on a graph; it is about balancing thermodynamic stability against kinetic efficiency while mitigating product inhibition.

Module 1: Environmental Parameters (pH & Temperature)

Q: My hydrolysis yield drops significantly after 4 hours, despite using a thermostable enzyme. Is the enzyme denaturing?

Diagnosis: While denaturation is possible, this profile often suggests product inhibition or pH drift , rather than simple thermal inactivation.

Technical Explanation:

  • pH Drift: Hydrolysis does not typically release protons, but if you are using crude substrates, side reactions (deacetylation) can alter pH.

  • Thermal Inactivation: Even "thermostable" enzymes have a half-life (

    
    ). If 
    
    
    is 70°C, the enzyme might only be stable for 1 hour at that temp.
  • Product Inhibition: Accumulation of mannose or short-chain manno-oligosaccharides (MOS) can competitively bind to the active site.

Troubleshooting Protocol:

  • Check Buffering Capacity: Ensure you are using a Citrate-Phosphate buffer (50 mM) rather than simple water adjustment.

  • Half-Life Test: Pre-incubate the enzyme at reaction temperature without substrate for 0, 1, 2, and 4 hours, then run the standard assay. If activity remains, the issue is product inhibition.

Q: How do I determine the true optimal pH and Temperature simultaneously?

Solution: Do not use One-Factor-At-A-Time (OFAT) methods, as they fail to detect interaction effects (e.g., enzymes are often less thermostable at non-optimal pH). Use Response Surface Methodology (RSM) .

Visualization: The Optimization Workflow

OptimizationWorkflowStartStart OptimizationScreeningPlackett-BurmanScreening(Identify Key Factors)Start->ScreeningCCDCentral CompositeDesign (CCD)(Map Interaction Effects)Screening->CCD Select Significant FactorsModelQuadratic ModelValidation(ANOVA)CCD->ModelValidationExperimentalVerificationModel->ValidationValidation->Start If Error > 5%

Figure 1: Strategic workflow for multi-parameter optimization using statistical design of experiments (DoE).

Module 2: Substrate Rheology & Loading

Q: I am using Locust Bean Gum (LBG) at 5% (w/v), but the reaction mixture is a solid gel. The enzyme isn't working.

Diagnosis: You are facing mass transfer limitation . LBG and Guar Gum are hydrocolloids; at 5%, the viscosity prevents enzyme diffusion. The enzyme is likely active but physically trapped.

Corrective Actions:

  • Pre-hydrolysis Rheology Control: Start with a lower concentration (0.5% - 1.0%) to determine kinetic parameters (

    
    , 
    
    
    ).
  • Liquefaction Stage: If high solids loading is required (e.g., for prebiotic production), perform a two-step addition:

    • Step 1: Add 50% of substrate + 100% enzyme. Allow viscosity to drop (liquefaction).

    • Step 2: Add remaining substrate.

  • Agitation: Switch from magnetic stirring (ineffective for gels) to overhead mechanical stirring (150–200 rpm).

Data Summary: Typical Optima by Source

Use this table as a baseline for your initial screening.

Enzyme SourceOpt. pHOpt. Temp (°C)SpecificityReference
Aspergillus niger (Fungal)4.0 – 5.550 – 65High specificity for LBG[1]
Bacillus subtilis (Bacterial)6.0 – 7.555 – 70Broader tolerance, often alkaline stable[2]
Trichoderma reesei4.5 – 5.550 – 60Synergistic with cellulases[3]

Module 3: Assay & Validation Protocols

Standard Operating Procedure: DNS Assay for Reducing Sugars

To quantify hydrolysis, you must measure the release of reducing ends (mannose equivalents).

Principle: 3,5-Dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid (orange-red) by reducing sugars under alkaline conditions and heat.

Reagents:

  • DNS Reagent: 10g DNS, 2g Phenol, 0.5g Sodium Sulfite, 10g NaOH, dissolved in 1L distilled water. Add 40% Potassium Sodium Tartrate (Rochelle salt) solution just before use to stabilize color.

  • Substrate: 0.5% (w/v) Locust Bean Gum in 50 mM Citrate-Phosphate Buffer (pH 5.0).

Step-by-Step Protocol:

  • Equilibration: Pre-warm 450

    
    L of Substrate solution at the target temperature (e.g., 50°C) for 5 minutes.
    
  • Reaction: Add 50

    
    L of diluted Enzyme solution. Mix and incubate for exactly 10 minutes.
    
  • Termination: Immediately add 500

    
    L of DNS Reagent .
    
  • Color Development: Boil the mixture at 100°C for exactly 5 minutes.

  • Cooling: Cool to room temperature (water bath). Dilute with 4 mL deionized water if absorbance is too high.

  • Measurement: Measure Absorbance at 540 nm .

  • Calculation: Compare against a Mannose Standard Curve (0.1 – 1.0 mg/mL).

Calculation Formula:


Module 4: Troubleshooting Logic

Q: My standard curve is linear, but my samples have high background absorbance. Why?

Diagnosis: Substrate interference. LBG and Guar Gum can contain insoluble particulates or proteins that scatter light.

Solution: Run a Substrate Blank (Substrate + Buffer + DNS) and an Enzyme Blank (Enzyme + Buffer + DNS) for every set of experiments. Subtract these values from your test samples.

Visualization: Troubleshooting Decision Tree

TroubleshootingIssueIssue: Low Hydrolysis YieldCheckViscosityIs mixture gel-like?Issue->CheckViscosityCheckControlIs Enzyme Active on Standard?CheckViscosity->CheckControlNoRheologyIssueRheology Issue:Reduce Loading orIncrease ShearCheckViscosity->RheologyIssueYesInactivationEnzyme Inactive:Check Storage/pHCheckControl->InactivationNoInhibitionInhibition Issue:Check Metal Ionsor Product Build-upCheckControl->InhibitionYes

Figure 2: Logic tree for diagnosing low yield in enzymatic hydrolysis.

References

  • Blibech, M., et al. (2010). "Production and purification of a low molecular weight extracellular

    
    -mannanase from Aspergillus niger." Applied Biochemistry and Biotechnology. 
    
  • Jiang, Z., et al. (2006). "High-level production of a thermostable

    
    -mannanase from Bacillus subtilis." Bioresource Technology. 
    
  • Stålbrand, H., et al. (1993).

    
    -mannanases from Trichoderma reesei." Journal of Biotechnology. 
    
  • Miller, G.L. (1959). "Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar." Analytical Chemistry. (Standard Protocol Source).

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-O-beta-D-Mannopyranosyl-D-mannose Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 4-O-beta-D-Mannopyranosyl-D-mannose, a significant mannobiose, is critical in various fields, including glycobiology, food science, and pharmaceutical development. This guide provides an in-depth comparison of the validation of three common analytical methods for its quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS), and Enzymatic Assays. This document is designed to offer not just procedural steps but also the scientific rationale behind the validation process, ensuring robust and reliable quantification.

The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[1] This guide is structured to provide a comparative overview of the validation parameters for each technique, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your specific research needs.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the direct analysis of carbohydrates without the need for derivatization.[2][3] It separates carbohydrates based on their acidity in high pH eluents, and the pulsed amperometric detection allows for sensitive and selective quantification.[2][3]

Principle of HPAEC-PAD

At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode in the PAD cell. The pulsed potential waveform cleans and reactivates the electrode surface, ensuring a stable and sensitive response.

Experimental Workflow and Validation Protocol

The validation of an HPAEC-PAD method for 4-O-beta-D-Mannopyranosyl-D-mannose quantification should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[4][5]

Experimental Workflow for HPAEC-PAD Analysis

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Sample containing 4-O-beta-D-Mannopyranosyl-D-mannose Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation Anion-Exchange Separation (e.g., CarboPac™ Column) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for 4-O-beta-D-Mannopyranosyl-D-mannose quantification using HPAEC-PAD.

Step-by-Step Validation Protocol:

  • Specificity: To demonstrate specificity, a solution of 4-O-beta-D-Mannopyranosyl-D-mannose is injected, and the retention time is recorded. Potential interfering substances, such as other monosaccharides and disaccharides that might be present in the sample matrix, should be injected separately to ensure they do not co-elute with the analyte of interest. A blank sample matrix should also be analyzed to confirm the absence of interfering peaks.

  • Linearity and Range: A series of at least five standard solutions of 4-O-beta-D-Mannopyranosyl-D-mannose are prepared at different concentrations. The peak area response is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[6] The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

  • Accuracy: The accuracy is determined by spike recovery experiments. A known amount of 4-O-beta-D-Mannopyranosyl-D-mannose is added to a blank sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same standard solution are performed on the same day and under the same operating conditions. The relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, with different analysts, and/or on different instruments to assess the variability. The RSD is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[7] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the eluent composition, flow rate, and column temperature to assess the impact on the results.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

HPLC-MS offers high selectivity and sensitivity for the quantification of 4-O-beta-D-Mannopyranosyl-D-mannose, especially in complex biological matrices.[8] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Principle of HPLC-MS

The sample is first separated by HPLC, typically using a column suitable for polar compounds like an amino or a hydrophilic interaction liquid chromatography (HILIC) column. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for even greater specificity and sensitivity by monitoring specific fragmentation patterns of the parent ion.

Experimental Workflow and Validation Protocol

Experimental Workflow for HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 4-O-beta-D-Mannopyranosyl-D-mannose Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization Injection Autosampler Injection Derivatization->Injection Separation HPLC Separation (e.g., HILIC Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for 4-O-beta-D-Mannopyranosyl-D-mannose quantification using HPLC-MS.

Step-by-Step Validation Protocol:

  • Specificity/Selectivity: The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is a key advantage. Specificity is demonstrated by monitoring a specific precursor-to-product ion transition for 4-O-beta-D-Mannopyranosyl-D-mannose. The absence of this transition in blank matrix samples confirms selectivity.

  • Linearity and Range: A calibration curve is constructed by analyzing a series of standards, often with the addition of a stable isotope-labeled internal standard to correct for matrix effects and instrument variability.[9] Linearity is assessed by the correlation coefficient (r²) of the curve.

  • Accuracy: Accuracy is typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, prepared in the same matrix as the samples. The determined concentrations are compared to the nominal values.

  • Precision:

    • Repeatability: Assessed by analyzing replicate QC samples in a single analytical run.

    • Intermediate Precision: Assessed by analyzing QC samples on different days. The RSD should be within acceptable limits (typically <15%).

  • LOD and LOQ: Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution.

  • Stability: The stability of 4-O-beta-D-Mannopyranosyl-D-mannose in the sample matrix is assessed under various storage conditions (e.g., freeze-thaw cycles, short-term room temperature, and long-term storage at -80°C).

Enzymatic Assays

Enzymatic assays offer a cost-effective and often high-throughput alternative for the quantification of specific carbohydrates. For 4-O-beta-D-Mannopyranosyl-D-mannose (mannobiose), an assay would typically involve its enzymatic hydrolysis followed by the quantification of the resulting monosaccharide.

Principle of Enzymatic Assays

A specific enzyme, β-mannosidase, can be used to hydrolyze 4-O-beta-D-Mannopyranosyl-D-mannose into two molecules of D-mannose. The amount of D-mannose produced can then be quantified using a coupled enzyme system that leads to a change in absorbance or fluorescence. For example, mannose can be phosphorylated by hexokinase, and the resulting mannose-6-phosphate can be isomerized to fructose-6-phosphate, which can then be measured in a subsequent reaction. Alternatively, the total reducing sugars produced can be measured using colorimetric methods such as the dinitrosalicylic acid (DNS) assay.[10][11]

Experimental Workflow and Validation Protocol

Experimental Workflow for Enzymatic Assay

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Sample containing 4-O-beta-D-Mannopyranosyl-D-mannose Dilution Dilution in Assay Buffer Sample->Dilution Incubation Incubation with β-Mannosidase Dilution->Incubation Coupled_Reaction Coupled Enzyme Reaction for Detection Incubation->Coupled_Reaction Measurement Spectrophotometric or Fluorometric Measurement Coupled_Reaction->Measurement Quantification Quantification against Mannose Standard Curve Measurement->Quantification Report Report Generation Quantification->Report

Caption: Workflow for 4-O-beta-D-Mannopyranosyl-D-mannose quantification using an enzymatic assay.

Step-by-Step Validation Protocol:

  • Specificity: The specificity of the assay relies on the selectivity of the β-mannosidase for 4-O-beta-D-Mannopyranosyl-D-mannose. Potential cross-reactivity with other manno-oligosaccharides or disaccharides should be tested. The coupled detection system should also be specific for the product (D-mannose).

  • Linearity and Range: A standard curve is generated using known concentrations of D-mannose. The absorbance or fluorescence is plotted against the concentration, and the linearity is determined. The range of the assay is the concentration range over which the assay is linear.

  • Accuracy: Assessed by spiking known amounts of 4-O-beta-D-Mannopyranosyl-D-mannose into the sample matrix and measuring the recovery.

  • Precision:

    • Repeatability: Determined by running multiple replicates of the same sample within the same assay.

    • Intermediate Precision: Determined by running the assay on different days or with different operators.

  • LOD and LOQ: The lowest concentration of 4-O-beta-D-Mannopyranosyl-D-mannose that can be reliably detected and quantified, respectively.[12]

Comparison of Validated Methods

The choice of analytical method depends on the specific requirements of the study, including the nature of the sample, the required sensitivity and selectivity, throughput needs, and available instrumentation.

Validation Parameter HPAEC-PAD HPLC-MS Enzymatic Assay
Specificity Good; relies on chromatographic separation.Excellent; relies on mass-to-charge ratio and fragmentation.Moderate to Good; depends on enzyme specificity.
Linearity (Typical r²) ≥ 0.99[6]≥ 0.99[7]≥ 0.98
Range (Typical) ng/mL to µg/mLpg/mL to µg/mL[7][8]µg/mL to mg/mL
Accuracy (Typical Recovery) 90-110%95-105%[7]85-115%
Precision (Typical RSD) < 5%< 10%[7]< 15%
LOD/LOQ Low (ng/mL)[13]Very Low (pg/mL)[7]Moderate (µg/mL)[12]
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Matrix Effect Can be significant.Can be significant but correctable with internal standards.Can be significant (enzyme inhibitors).

Recommendations

  • For high-throughput screening and routine quality control where cost is a major consideration, a well-validated enzymatic assay may be the most suitable choice. Its simplicity and speed are significant advantages, although careful validation of its specificity is crucial.

  • For complex matrices such as biological fluids or food extracts, and when high sensitivity and unequivocal identification are required, HPLC-MS is the gold standard. The use of an internal standard is highly recommended to ensure accuracy.

  • HPAEC-PAD is an excellent choice for the direct analysis of underivatized carbohydrates, offering a good balance of sensitivity, selectivity, and cost. It is particularly well-suited for the analysis of a panel of different carbohydrates in a single run.[14]

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the project's specific needs and the validation of the chosen method to ensure it is fit for its intended purpose.

References

  • Girelli, R., Villella, S., Schiavone, R., & Fanizzi, F. (2020). Salento Honey (Apulia, South-East Italy): A Preliminary Characterization by 1H-NMR Metabolomic Fingerprinting. Sustainability, 12(12), 5009. [Link]

  • Saba, A., Manca, M. L., Tesi, N., et al. (2019). Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. Clinica Chimica Acta, 493, 116-122. [Link]

  • Asian Journal of Chemistry. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection for the Determination of Carbohydrates in Tobacco. [Link]

  • Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]

  • Rübsam, H., et al. (2018). Comparison of high performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and ultra-high performance liquid chromatography with evaporative light scattering (UHPLC-ELSD) for the analyses of fructooligosaccharides in onion (Allium cepa L.). Food Chemistry, 268, 51-58. [https://www.researchgate.net/publication/325199638_Comparison_of_high_performance_anion_exchange_chromatography_with_pulsed_amperometric_detection_HPAEC-PAD_and_ultra-high_performance_liquid_chromatography_with_evaporative_light_scattering_UHPLC-ELSD_for_]([Link]_ chromatography_with_pulsed_amperometric_detection_HPAEC-PAD_and_ultra-high_performance_liquid_chromatography_with_evaporative_light_scattering_UHPLC-ELSD_for_)

  • Li, Y., et al. (2023). Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker. Journal of Separation Science, 46(21), 2300684. [Link]

  • Verspreet, J., et al. (2017). Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. Journal of Agricultural and Food Chemistry, 65(2), 441-451. [Link]

  • Saba, A., et al. (2019). Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103468766B - Preparation method of high-purity mannan oligosaccharide.
  • de Souza, C. G., et al. (2014). A New Spectrophotometric Method for Determining the Enzymatic Activity of endo-β-mannanase in Seeds. ResearchGate. [Link]

  • Ghose, T. K. (1987). Measurement of cellulase activities. Pure and Applied Chemistry, 59(2), 257-268. [Link]

  • Chen, X., et al. (2023). Enhanced Enzymatic Performance of β-Mannanase Immobilized on Calcium Alginate Beads for the Generation of Mannan Oligosaccharides. Polymers, 15(16), 3469. [Link]

  • Zhang, Y., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1061-1062, 336-342. [Link]

  • Rübsam, H., et al. (2018). Preparation, characterization, and prebiotic activity of manno-oligosaccharides produced from cassia gum by a glycoside hydrolase family 134 β-mannanase. Food Chemistry, 268, 51-58. [Link]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Saba, A., et al. (2019). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. UNIPI. [Link]

  • Koizumi, K., et al. (1998). HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Journal of Carbohydrate Chemistry, 17(6), 917-931. [Link]

  • Megazyme. (n.d.). Mannobiose Oligosaccharide. [Link]

  • Diva-Portal.org. (n.d.). Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. [Link]

  • Plíhalová, L., et al. (2019). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. Molecules, 24(18), 3328. [Link]

  • Songsiriritthigul, C., et al. (2010). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. Journal of Microbiology and Biotechnology, 20(1), 58-66. [Link]

Sources

Comprehensive Guide: Cross-Validation of HPLC and Mass Spectrometry for Mannobiose Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of mannan-based therapeutics and prebiotics, the precise quantification of Mannobiose (


-D-Manp-(1

4)-D-Manp) is critical. However, carbohydrate analysis suffers from a "specificity vs. sensitivity" paradox. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RID) or Charged Aerosol Detection (CAD) offers robust quantification but poor specificity against stereoisomers like cellobiose. Conversely, Mass Spectrometry (MS) offers molecular specificity but struggles with ionization competition and matrix effects in quantitative settings.

This guide details an orthogonal cross-validation protocol. By coupling HILIC-HPLC (separation efficiency) with ESI-MS (mass identification), researchers can establish a self-validating analytical system that ensures both peak purity and quantitative accuracy.

Part 1: Technical Comparison & Strategic Fit

To validate mannobiose analysis, one must understand the distinct mechanistic advantages and limitations of the two primary methodologies.

Comparative Performance Matrix
FeatureHPLC (HILIC-CAD/RID)ESI-MS (Direct/LC-MS)The Cross-Validation Advantage
Primary Mechanism Partitioning based on polarity (Hydrophilic Interaction).Ionization and Mass-to-Charge (

) filtration.
Orthogonality : Separation by physics + Identification by mass.
Isomer Specificity High : Can resolve Mannobiose from Cellobiose/Maltose based on stereochemistry.Low : All hexose disaccharides share

342.3 (neutral) or 365.1 (Na+ adduct).
HPLC resolves the isomers; MS confirms they are disaccharides.
Sensitivity (LOD) Moderate (ng range).High (pg range).MS detects trace impurities hidden under the HPLC peak.
Matrix Tolerance High (Salts can be washed/separated).Low (Ion suppression is a major risk).HPLC removes salts prior to MS detection.
Quantification Excellent : High precision and linearity.Variable: Requires isotopically labeled internal standards.HPLC quantifies; MS validates the peak identity.
The Scientific Rationale for HILIC over RP-HPLC

For mannobiose, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) HPLC. Mannobiose is highly polar. On an RP column (C18), it elutes in the void volume with no retention. HILIC uses a polar stationary phase (e.g., Amide or Amino) and a high-organic mobile phase, retaining sugars via water-layer partitioning.

Part 2: Experimental Protocols

Protocol A: HILIC-HPLC Separation (The Quantitative Engine)

Objective: To achieve baseline separation of mannobiose from matrix components and isomers.

Reagents & Equipment:

  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Why: Amide phases are more stable and have better lifetime than Amino phases for reducing sugars.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5). Why: Ammonium formate is volatile (MS-compatible) and buffers the pH to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: Charged Aerosol Detector (CAD) or Refractive Index (RID).

Step-by-Step Workflow:

  • Equilibration: Flush column with 80% Mobile Phase B for 20 column volumes. HILIC requires long equilibration to establish the water layer.

  • Gradient Profile:

    • 0-2 min: Isocratic 80% B.

    • 2-15 min: Linear gradient 80%

      
       60% B. Causality: Increasing water content elutes the polar mannobiose.
      
    • 15-20 min: Wash 50% B.

  • Temperature Control: Maintain column at 40°C to reduce mobile phase viscosity and improve mass transfer.

Protocol B: ESI-MS Confirmation (The Qualitative Validator)

Objective: To confirm the molecular weight and assess peak purity.

Settings:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Target Ions: Neutral sugars have low proton affinity. You must look for adducts.

    • 
      : Rare/Low intensity.
      
    • 
      : 
      
      
      
      365.1 (Dominant species in sodiated solvents).
    • 
      : 
      
      
      
      359.2 (If ammonium buffer is used).

Self-Validating Step (MS/MS Fragmentation): To distinguish Mannobiose from background noise, perform MS/MS on


 365.1.
  • Transition:

    
     (Loss of one hexose unit, 
    
    
    
    ).
  • Validation Criteria: If the HPLC peak produces this specific transition, it is confirmed as a hexose-disaccharide.

Part 3: The Cross-Validation Workflow

This section describes how to combine these methods into a self-validating loop. We do not simply run them separately; we use the data from one to validate the other.

Workflow Diagram

The following diagram illustrates the decision logic and physical workflow for cross-validating a Mannobiose standard or sample.

CrossValidation Sample Crude Sample (Mannobiose + Impurities) HILIC HILIC Separation (Amide Column) Sample->HILIC Split Flow Splitting / Fractionation HILIC->Split Elution CAD Detector A: CAD/RID (Quantification) Split->CAD 90% Flow MS Detector B: ESI-MS (Identification) Split->MS 10% Flow Data_RT Data: Retention Time (Isomer Specificity) CAD->Data_RT Data_Mass Data: m/z 365.1 (Adduct Confirmation) MS->Data_Mass Validation Cross-Validation Logic Does RT match Standard AND Mass match Mannobiose? Data_RT->Validation Data_Mass->Validation Result_Pass VALIDATED Quantify Result Validation->Result_Pass Yes Result_Fail INVALID Re-optimize Gradient Validation->Result_Fail No (Co-elution or Wrong Mass)

Figure 1: Orthogonal Cross-Validation Workflow. The sample is split between quantitative detection (CAD) and qualitative ID (MS) to ensure the peak quantified is chemically authentic.

Data Analysis & Interpretation
  • Retention Time Alignment: The peak in the CAD trace must align perfectly (accounting for tubing delay) with the Total Ion Chromatogram (TIC) peak in the MS.

    • Failure Mode: If the MS peak appears on the "shoulder" of the CAD peak, you have co-elution. The method is not specific.

  • Purity Calculation:

    • Calculate the Peak Purity Index using the MS spectra across the HPLC peak width. The mass spectrum at the leading edge, apex, and trailing edge of the peak must be identical.

    • Formula:

      
      
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks (HPLC) Sample solvent mismatch.Dissolve sample in mobile phase (80% Acetonitrile). Do not inject pure water.
Low MS Signal Ion suppression or wrong polarity.Switch to Positive Mode. Add 0.1% Formic Acid or Ammonium Acetate to encourage adducts.
Sodium Adduct Dominance Ubiquitous sodium in glass/solvents.Do not fight it. Optimize MS for

(

365) rather than

.
RT Drift Water layer instability in HILIC.Increase equilibration time between runs (min 15 column volumes).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Grembecka, M. (2015). Sugar alcohols—their role in the modern world of sweeteners: a review. European Food Research and Technology. (Provides context on carbohydrate separation challenges).

  • FDA U.S. Food & Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on specificity and linearity).

  • Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science. (Foundational text on MS of carbohydrates).

A Comparative Analysis of the Neuroprotective Effects of Beta-1,4-Mannosyl Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapeutic strategies against neurodegenerative diseases, the focus has increasingly turned towards compounds that can shield neurons from damage and death. Among the promising candidates are beta-1,4-mannosyl oligosaccharides, a class of complex carbohydrates that have demonstrated significant neuroprotective potential. This guide provides a comprehensive comparison of the neuroprotective effects of these oligosaccharides with other relevant alternatives, grounded in experimental data and mechanistic insights.

Introduction to Neuroprotection and the Role of Oligosaccharides

Neuroprotection refers to the strategies and mechanisms that guard the central nervous system against neuronal injury and degeneration. This is a critical area of research, given the prevalence of debilitating conditions like Alzheimer's disease, Parkinson's disease, and stroke, all of which are characterized by progressive neuronal loss. The ideal neuroprotective agent would not only prevent neuronal death but also promote neuronal repair and regeneration.

Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, have emerged as intriguing therapeutic molecules. Their structural diversity allows for specific interactions with cellular receptors and signaling molecules, enabling them to modulate a variety of biological processes, including inflammation, apoptosis, and oxidative stress—key players in neurodegeneration.

Beta-1,4-mannosyl oligosaccharides, in particular, are derived from mannans, which are polysaccharides found in the cell walls of yeast, bacteria, and plants. Their unique structure allows them to interact with specific lectin receptors on the surface of immune cells and neurons, triggering a cascade of events that can culminate in a neuroprotective response.

Mechanistic Insights into the Neuroprotective Action of Beta-1,4-Mannosyl Oligosaccharides

The neuroprotective effects of beta-1,4-mannosyl oligosaccharides are believed to be multifactorial, involving the modulation of several key signaling pathways implicated in neuronal survival and death.

A. Anti-inflammatory Effects: Chronic inflammation is a hallmark of many neurodegenerative diseases. Beta-1,4-mannosyl oligosaccharides have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by microglia, the resident immune cells of the brain. This anti-inflammatory action is thought to be mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

B. Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative disorders. Beta-1,4-mannosyl oligosaccharides have been demonstrated to inhibit apoptosis by upregulating the expression of anti-apoptotic proteins, such as Bcl-2, and downregulating the expression of pro-apoptotic proteins, like Bax. This leads to the inhibition of caspase activation, a family of proteases that execute the apoptotic program.

C. Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is another critical factor in neurodegeneration. Beta-1,4-mannosyl oligosaccharides have been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative damage to neurons.

G cluster_stress Cellular Stressors cluster_oligo Beta-1,4-Mannosyl Oligosaccharides cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Inflammation Inflammation NFkB NF-κB Pathway Inflammation->NFkB Activates Oxidative Stress Oxidative Stress Antioxidant Antioxidant Response Oxidative Stress->Antioxidant Induces Apoptotic Signals Apoptotic Signals Apoptosis Apoptotic Pathway Apoptotic Signals->Apoptosis Initiates MOS β-1,4-Mannosyl Oligosaccharides MOS->NFkB Inhibits MOS->Apoptosis Inhibits MOS->Antioxidant Enhances Neuroprotection Neuroprotection NFkB->Neuroprotection Contributes to (when inhibited) Apoptosis->Neuroprotection Contributes to (when inhibited) Antioxidant->Neuroprotection Contributes to (when enhanced)

Caption: Proposed mechanisms of neuroprotection by beta-1,4-mannosyl oligosaccharides.

Comparative Analysis with Alternative Neuroprotective Agents

To provide a comprehensive perspective, the neuroprotective effects of beta-1,4-mannosyl oligosaccharides are compared with those of other well-established or emerging neuroprotective agents.

Compound/AgentPrimary Mechanism of ActionKey Experimental FindingsLimitations/Side Effects
Beta-1,4-Mannosyl Oligosaccharides Anti-inflammatory, Anti-apoptotic, AntioxidantReduced neuronal loss in animal models of stroke and Alzheimer's disease.Further research needed on bioavailability and long-term safety.
Edaravone Free radical scavengerApproved for the treatment of amyotrophic lateral sclerosis (ALS).Modest efficacy, potential for renal and hepatic side effects.
Resveratrol Sirtuin activator, AntioxidantNeuroprotective effects in models of various neurodegenerative diseases.Low bioavailability, rapid metabolism.
Curcumin Anti-inflammatory, AntioxidantPreclinical studies show promise in Alzheimer's and Parkinson's disease models.Poor bioavailability and absorption.

Experimental Protocols for Assessing Neuroprotection

The evaluation of neuroprotective agents requires robust and reproducible experimental models. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This assay simulates the ischemic conditions of a stroke in a cell culture setting.

Experimental Workflow:

Caption: Workflow for the in vitro OGD/R assay.

Step-by-Step Methodology:

  • Cell Plating: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Pre-treatment: Twenty-four hours after plating, treat the cells with varying concentrations of beta-1,4-mannosyl oligosaccharides or other test compounds for a specified duration.

  • OGD Induction: Wash the cells with a glucose-free balanced salt solution. Place the plates in a hypoxic chamber with a controlled atmosphere (e.g., 94% N2, 5% CO2, 1% O2) for 1-2 hours at 37°C.

  • Reperfusion: Remove the plates from the hypoxic chamber and replace the glucose-free medium with normal growth medium. Return the plates to a standard cell culture incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Biochemical Assays: Collect cell lysates to measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., ROS levels) using commercially available kits.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used animal model of focal cerebral ischemia (stroke).

Experimental Workflow:

Caption: Workflow for the in vivo MCAO model.

Step-by-Step Methodology:

  • Animal Surgery: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Perform a midline neck incision to expose the carotid artery bifurcation.

  • MCA Occlusion: Introduce a nylon monofilament coated with silicone into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion of the ischemic territory.

  • Drug Administration: Administer beta-1,4-mannosyl oligosaccharides or a vehicle control intravenously or intraperitoneally at the onset of reperfusion.

  • Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

Conclusion and Future Directions

Beta-1,4-mannosyl oligosaccharides represent a promising class of neuroprotective agents with a multifaceted mechanism of action that targets key pathological processes in neurodegenerative diseases. Their ability to modulate inflammation, apoptosis, and oxidative stress provides a distinct advantage over compounds with a single mode of action. While preclinical studies have yielded encouraging results, further research is imperative to fully elucidate their therapeutic potential. Future studies should focus on optimizing their pharmacokinetic properties, evaluating their long-term safety and efficacy in chronic models of neurodegeneration, and identifying their specific cellular and molecular targets. The continued exploration of these unique oligosaccharides holds significant promise for the development of novel and effective treatments for a range of devastating neurological disorders.

References

  • Writing Group on behalf of the Edaravone (MCI-186) ALS 19 Study Group. (2017). Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 16(7), 505-512. [Link]

Safety Operating Guide

4-O-beta-D-Mannopyranosyl-D-mannose proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational disposal procedures for 4-O-beta-D-Mannopyranosyl-D-mannose (Mannobiose). It is designed for laboratory personnel requiring actionable safety protocols that go beyond the basic Safety Data Sheet (SDS).

Executive Summary: Immediate Action Card

Parameter Critical Information
Chemical Name 4-O-beta-D-Mannopyranosyl-D-mannose (Mannobiose)
CAS Number 14417-51-7
Hazard Classification Non-Hazardous (GHS/OSHA).[1][2] No P-codes or H-codes apply.
Primary Disposal Risk Biological Oxygen Demand (BOD). High concentrations deplete aquatic oxygen.[3]
Spill Response Sweep up dry.[4] Do not create dust.[1][5] Wash area with water.[2][4][5][6][7][8][9][10]
Drain Disposal Permitted for dilute solutions (< 5%) in small volumes (< 1L), subject to local wastewater regulations.
Solid Waste Label as "Non-Hazardous Chemical Waste." Do not place loose powder in regular trash to avoid custodial alarm.

Chemical Profile & Risk Assessment

To dispose of Mannobiose correctly, one must understand its environmental behavior rather than just its toxicity.

  • The "White Powder" Protocol: While Mannobiose is non-toxic, it appears identical to hazardous laboratory solids. Operational Rule: Never dispose of white chemical powders in regular trash bins without obscuring them. This prevents "perceived hazard" incidents where custodial staff may flag the waste as a potential biological or chemical threat.

  • The Environmental Hazard (BOD): Mannobiose is a disaccharide. When released into waterways, it becomes a rapid food source for bacteria. This bacterial bloom consumes dissolved oxygen, creating hypoxic zones that kill aquatic life.

    • Senior Scientist Insight: A 1 kg spill of sugar flushed down a drain can generate a BOD load equivalent to the daily untreated sewage of ~50 people.

Disposal Decision Logic

Use this logic flow to determine the correct waste stream. This system prevents the unnecessary cost of incinerating non-hazardous waste while ensuring environmental compliance.

DisposalLogic Start Waste Identification: Mannobiose (CAS 14417-51-7) IsMixed Is it mixed with hazardous chemicals? Start->IsMixed HazWaste DISPOSAL A: Hazardous Chemical Waste (Tag with contaminant) IsMixed->HazWaste Yes (Solvents, Azides, etc.) PhysicalState Physical State? IsMixed->PhysicalState No (Pure/Buffer only) IsLiquid Liquid / Aqueous Solution PhysicalState->IsLiquid IsSolid Solid / Powder PhysicalState->IsSolid VolumeCheck Volume > 2 Liters OR Conc. > 10%? IsLiquid->VolumeCheck DrainDisp DISPOSAL B: Sanitary Sewer (Flush with 50x water) VolumeCheck->DrainDisp No (Trace/Rinse) HighBODWaste DISPOSAL C: Non-Hazardous Liquid Waste (High BOD Stream) VolumeCheck->HighBODWaste Yes (High Load) SolidWaste DISPOSAL D: Non-Hazardous Solid Waste (Preferred for Lab Safety) IsSolid->SolidWaste Standard Protocol TrashCheck Can it be double-bagged?

Figure 1: Decision matrix for Mannobiose disposal. Note that "Disposal D" is preferred over regular trash to maintain laboratory hygiene standards.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Contaminated Stock)

Context: You have an expired bottle (e.g., 5g - 50g) of Mannobiose. Goal: Dispose without generating a hazardous waste charge, while maintaining safety.[11]

  • Segregation: Ensure the solid is not mixed with oxidizers or toxic compounds.

  • Packaging:

    • Keep the substance in its original container if possible.[4]

    • If the container is broken, transfer to a heavy-duty ziplock bag or HDPE wide-mouth jar.

    • Labeling: Apply a green "Non-Hazardous Waste" label. Explicitly write: "Mannobiose - Non-Toxic Sugar."

  • Disposal Path:

    • Preferred: Place in the lab's "Non-Hazardous Chemical Waste" drum. This is picked up by EHS and incinerated or landfilled professionally.

    • Alternative (if permitted): Double-bag in opaque trash bags to obscure contents and place in municipal trash. Do not leave visible white powder in open bins.

Scenario B: Aqueous Solutions (Reaction Mixtures)

Context: Leftover buffers or chromatography fractions containing Mannobiose.

ConcentrationVolumeAction
Trace (< 1%) < 5 LitersDrain Disposal. Flush sink with water for 2 minutes after pouring.
Moderate (1-10%) < 1 LiterDrain Disposal. Dilute 1:10 with tap water before flushing.
High (> 10%) AnyCollect. Pour into "Non-Hazardous Liquid Waste" carboy. High sugar content can clog drains via bacterial slime growth.

Critical Note on Mixed Waste: If the Mannobiose was used in a buffer containing Sodium Azide (common in glycobiology), it CANNOT go down the drain. Azides react with copper pipes to form explosive metal azides. This must be treated as Hazardous Waste .

Scenario C: Spill Cleanup

Context: Powder spilled on the bench or floor.

  • PPE: Wear standard nitrile gloves and safety glasses. No respirator is required unless generating significant dust clouds.

  • Containment: Do not wet the powder initially (it will become sticky and harder to clean).

  • Removal:

    • Sweep up with a brush and dustpan.

    • Place waste in a solid waste container.

  • Decontamination: Wipe the surface with a wet paper towel. The sugar is water-soluble and cleans up easily.

  • Final Polish: Dry the area to prevent a slipping hazard.

Regulatory & Environmental Grounding

While Mannobiose is exempt from RCRA (Resource Conservation and Recovery Act) hazardous waste lists, its disposal is governed by the Clean Water Act (USA) and similar international standards regarding biochemical oxygen demand (BOD) .

  • Why we don't dump 1kg of sugar:

    • Mechanism:

      
      
      
    • Impact: Microorganisms consume the sugar and deplete dissolved oxygen.

    • Compliance: Most municipal sewer authorities set a BOD limit (typically 200-300 mg/L). Dumping concentrated sugar solutions violates this permit.

References

  • Carl Roth. (2021).[5][9] Safety Data Sheet: D(+)-Mannose (Analogue for Mannobiose). Retrieved from

  • Megazyme. (2022).[9] Safety Data Sheet: Mannobiose. Retrieved from

  • Cornell University EHS. (2023). Disposal of Nonhazardous Laboratory Waste.[12][13] Retrieved from

  • U.S. EPA. (2024). Clean Water Act: Secondary Treatment Standards (BOD). Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification and Safety: Mannobiose. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 4-O-beta-D-Mannopyranosyl-D-mannose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-O-beta-D-Mannopyranosyl-D-mannose (Mannobiose) is a high-purity disaccharide primarily used as an analytical reference standard or enzymatic substrate. While classified as non-hazardous under GHS/CLP regulations, the primary operational risks are nuisance dust inhalation and experimental failure due to the compound's hygroscopic nature and susceptibility to enzymatic degradation.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific interaction between the scientist and the substance.

Hazard CategoryClassificationScientific Rationale
Acute Toxicity Low Non-toxic carbohydrate. No specific GHS hazard statements (e.g., H300, H310).
Physical State Powder/Solid Fine particulates can cause mechanical irritation to the respiratory tract (nuisance dust).
Reactivity Hygroscopic Rapidly absorbs atmospheric moisture, altering weighing accuracy and concentration standards.
Biological Substrate Susceptible to hydrolysis by exogenous mannosidases found on human skin or in saliva.
The "Silent" Risk: Sample Contamination

In analytical glycobiology, the greatest risk is often not to the operator, but from the operator.

  • Moisture: Exhaled breath contains high humidity. Without a mask, leaning over a balance can degrade a hygroscopic standard.

  • Enzymes: Skin flora produces glycoside hydrolases. Direct contact or aerosolized saliva can introduce enzymes that cleave the

    
    -1,4 linkage, rendering the standard useless.
    

Part 2: PPE Matrix[1]

This matrix is designed for Analytical Grade Handling (mg to g scale).

Body PartPPE RequirementTechnical SpecificationSenior Scientist's Rationale
Respiratory N95 / FFP2 Mask Particulate respirator (NIOSH N95 or EN 149 FFP2)Dual Purpose: Prevents inhalation of fine carbohydrate dust and prevents exhaled moisture/saliva from contaminating the hygroscopic sample during weighing.
Hands Nitrile Gloves Thickness:

0.11 mmLength: Standard Cuff
Latex proteins can contaminate biological assays. Nitrile provides an inert barrier against skin oils and surface enzymes. Change gloves immediately if sweating occurs.
Eyes Safety Glasses ANSI Z87.1 / EN 166 with side shieldsStandard protection against mechanical dust entry. Chemical splash goggles are necessary only if dissolved in hazardous solvents (e.g., strong acids).
Body Lab Coat Cotton/Polyester Blend, Snap closuresPrevents static buildup (common with dry carbohydrate powders) which can cause the sample to "jump" during weighing.

Part 3: Operational Protocols

Protocol A: The "Dry-Weigh" Method (Hygroscopic Handling)

Objective: Weigh Mannobiose accurately without water absorption.

  • Environmental Prep:

    • Ensure relative humidity (RH) is <50%. If high humidity exists, use a glove box or a balance surrounded by desiccant packs.

    • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Carbohydrates are prone to static charge, leading to loss of material.

  • PPE Donning:

    • Don Lab Coat

      
       N95 Mask 
      
      
      
      Safety Glasses
      
      
      Nitrile Gloves.
    • Crucial Step: Check gloves for fit. Loose fingertips reduce tactile feedback when handling micro-spatulas.

  • Weighing Procedure:

    • Do not leave the stock vial open. Open, aliquot, and close immediately.

    • Use a stainless steel or PTFE-coated spatula . Avoid wood or porous materials that harbor moisture.

    • If the powder clumps, it has already absorbed moisture. Do not return clumps to the stock vial; this cross-contaminates the remaining dry standard.

  • Cleanup:

    • Wipe the balance area with a damp paper towel (water is sufficient) to remove sugar residue, which can attract pests or bacterial growth.

Protocol B: Disposal & Waste Management

Compliance: Non-hazardous carbohydrate disposal.

  • Aqueous Solutions: Mannobiose is biodegradable. Small amounts (analytical scale) dissolved in water can typically be flushed down the sanitary sewer with excess water, provided local regulations permit sugar disposal (check BOD/COD limits for industrial scale).

  • Solid Waste: Dispose of in standard laboratory solid waste. It does not require "Red Bag" biohazard disposal unless contaminated with biological samples.

  • Container: Triple rinse the glass vial with water before recycling or glass disposal.

Part 4: Visualizations

Diagram 1: Risk Assessment & PPE Logic

Caption: Decision logic for selecting PPE based on the physical state and environmental conditions of the experiment.

PPE_Logic Start Start: Handling Mannobiose State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Aliquot Solution Aqueous Solution State->Solution Pipetting/Dilution DustRisk Risk: Dust & Moisture Solid->DustRisk SplashRisk Risk: Splash/Spill Solution->SplashRisk Action_Solid REQ: N95 Mask + Nitrile Gloves (Prevents Inhalation & Sample Hydration) DustRisk->Action_Solid Action_Liquid REQ: Safety Glasses + Nitrile Gloves (Standard Hygiene) SplashRisk->Action_Liquid

Diagram 2: The "Dry-Weigh" Workflow

Caption: Step-by-step workflow to prevent hygroscopic degradation during weighing.

Weighing_Protocol Step1 1. Environment Check (Humidity <50%) Step2 2. Don PPE (Mask is Critical) Step1->Step2 Step3 3. Static Discharge (Anti-static gun) Step2->Step3 Step4 4. Rapid Weighing (Minimize Open Time) Step3->Step4 Step5 5. Reseal Immediately (Parafilm if storing) Step4->Step5 Control CRITICAL: Do not exhale toward balance Control->Step4

Part 5: Emergency Procedures

First Aid Measures:

  • Inhalation: Move to fresh air. If coughing persists (rare for sugars), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes. The sugar is an irritant due to abrasion, not chemical burn.

  • Skin Contact: Wash with soap and water.[1][2]

  • Ingestion: Non-toxic in small amounts. Drink water.

Spill Cleanup:

  • Dry Spill: Sweep up carefully to avoid creating dust. Place in a waste container.

  • Wet Spill: The area will become extremely sticky. Wash with warm water and detergent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Dusts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-beta-D-Mannopyranosyl-D-mannose
Reactant of Route 2
4-O-beta-D-Mannopyranosyl-D-mannose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.